CP-66713
Description
The exact mass of the compound 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-14(9-4-2-1-3-5-9)19-20-15(21)13(17)18-11/h1-8H,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBENJWAFQLORQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238743 | |
| Record name | 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91896-57-0 | |
| Record name | CP 66713 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091896570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Molecular Actions of CP-66713: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-66713 has been identified in the scientific literature as a selective antagonist of the adenosine A2A receptor. This guide provides a comprehensive overview of its mechanism of action based on the available scientific data. While specific quantitative binding affinities and detailed pharmacokinetic data for this compound are not extensively reported in publicly accessible literature, its functional effects on neuronal activity, particularly in the context of long-term potentiation, have been documented. This document synthesizes the existing information, detailing the experimental basis for its classification, the implicated signaling pathways, and representative experimental protocols relevant to its study.
Core Mechanism of Action: Adenosine A2A Receptor Antagonism
1.1. Impact on Long-Term Potentiation
Long-term potentiation is a cellular model for the synaptic plasticity that underlies learning and memory. The role of this compound in this process has been investigated in the CA1 neurons of the hippocampus.
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Inhibition of LTP Induction: In the presence of 10 µM this compound, tetanic stimulation that would normally induce LTP instead resulted in long-term depression of evoked synaptic potentials (field EPSPs). This suggests that A2A receptor activation is a necessary step for the induction of this form of synaptic plasticity.
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Facilitation of LTP Reversal (Depotentiation): When applied after the establishment of LTP, this compound (10 µM) was shown to facilitate the reversal of the potentiated field EPSP slope, a process known as depotentiation.
These findings strongly indicate that this compound acts by preventing the downstream signaling initiated by adenosine binding to A2A receptors, which plays a crucial role in the modulation of synaptic strength.
Quantitative Data Summary
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Effective Concentration | 10 µM | Guinea Pig Hippocampal Slices | Long-Term Potentiation Induction | (Sekino et al., 1991) |
| Effective Concentration | 10 µM | Guinea Pig Hippocampal Slices | Long-Term Potentiation Reversal | (Fujii et al., 1992) |
Signaling Pathways
As an adenosine A2A receptor antagonist, this compound is predicted to inhibit the canonical signaling pathway associated with this G-protein coupled receptor (GPCR). A2A receptors are typically coupled to the Gs alpha subunit of heterotrimeric G-proteins.
3.1. The Adenosine A2A Receptor Signaling Cascade
Activation of the A2A receptor by its endogenous ligand, adenosine, initiates a signaling cascade that leads to the production of cyclic AMP (cAMP). This compound, by blocking the receptor, prevents these downstream effects.
Figure 1. Adenosine A2A Receptor Signaling Pathway and the Inhibitory Action of this compound.
Experimental Protocols
The following are representative protocols for the types of experiments used to characterize the activity of this compound. These are generalized methodologies and not the specific, detailed protocols from the original studies, which are not fully available.
4.1. Representative Protocol: Adenosine A2A Receptor Binding Assay
This type of assay would be used to determine the binding affinity (Ki) of this compound for the A2A receptor.
Figure 2. Generalized Workflow for a Competitive Radioligand Binding Assay.
4.2. Representative Protocol: Electrophysiological Recording of Long-Term Potentiation in Hippocampal Slices
This protocol outlines the general steps taken in the functional assays that identified this compound as an A2A antagonist.
In-depth Technical Guide: CP-66713 as an Adenosine A2 Receptor Antagonist
An important note for our audience of researchers, scientists, and drug development professionals: Following a comprehensive search of publicly available scientific literature and databases, we have determined that there is no specific information available regarding the compound designated as CP-66713. As such, we are unable to provide a detailed technical guide on its properties as an adenosine A2 receptor antagonist, including quantitative data, experimental protocols, and signaling pathway visualizations.
To provide valuable context for researchers in this field, this guide will instead focus on the well-established principles of adenosine A2A receptor antagonism, utilizing data and protocols for extensively studied, representative compounds. This will serve as a foundational resource for understanding the experimental approaches and data interpretation relevant to the characterization of novel A2A receptor antagonists.
Introduction to Adenosine A2A Receptor Antagonism
The adenosine A2A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key regulator in various physiological processes, including cardiovascular function, inflammation, and neurotransmission.[1] In the central nervous system, A2A receptors are highly expressed in the striatum, where they form heterodimers with dopamine D2 receptors, playing a crucial role in modulating motor activity.[2] Endogenous adenosine activates A2A receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (camp).[3][4] Antagonism of the A2A receptor blocks this signaling cascade and is a validated therapeutic strategy for Parkinson's disease, with potential applications in oncology and other conditions.[5]
Core Signaling Pathway
The canonical signaling pathway initiated by the activation of the adenosine A2A receptor involves its coupling to the stimulatory G protein, Gs. This interaction triggers the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation and subsequent activation of adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP. Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a cellular response.
Caption: Canonical Adenosine A2A Receptor Signaling Pathway.
Quantitative Data for Representative A2A Antagonists
To illustrate the typical data generated for A2A receptor antagonists, the following tables summarize binding affinities and selectivity for well-characterized compounds found in the literature. It is important to note that assay conditions can vary between studies, impacting the absolute values.
Table 1: Binding Affinity (Ki, nM) of Representative Antagonists at Human Adenosine Receptors
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | Reference |
| KW-6002 | >1000 | 2.3 | >10000 | >10000 | |
| SCH58261 | 150 | 4 | >10000 | >10000 | |
| ZM241385 | - | 0.4 | - | - | |
| Cmpd-1 | 158 | 11.2 | - | - |
Table 2: Functional Potency (IC50 or Ki, nM) in cAMP Assays
| Compound | Species | Functional Potency (nM) | Reference |
| Compound 13 | Human | 0.42 | |
| Compound 13 | Rat | 0.28 | |
| Cmpd-1 | Human | 100 |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of novel compounds. Below are generalized protocols for key in vitro assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the A2A receptor by assessing its ability to displace a radiolabeled ligand.
Experimental Workflow:
Caption: General workflow for a radioligand binding assay.
Detailed Methodology:
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Membrane Preparation: Cell membranes from a stable cell line overexpressing the human A2A receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation. The protein concentration is determined using a standard assay like the BCA assay.
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Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4, and 10 mM MgCl2.
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Incubation: In a 96-well plate, cell membranes (e.g., 20 µg protein/well) are incubated with a fixed concentration of a radiolabeled A2A receptor antagonist (e.g., 0.4 nM [3H]-ZM241385) and a range of concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., 10 µM NECA).
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Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethyleneimine. The filters are washed with ice-cold buffer to remove unbound radioligand.
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Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
This assay determines the functional potency of an antagonist by measuring its ability to inhibit the agonist-stimulated production of cAMP.
Experimental Workflow:
Caption: General workflow for an adenylyl cyclase functional assay.
Detailed Methodology:
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Cell Culture: Cells stably expressing the human A2A receptor (e.g., CHO cells) are cultured to an appropriate density in 96-well plates.
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Pre-incubation: The cells are pre-incubated with various concentrations of the test antagonist for a defined period (e.g., 60 minutes) in the presence of a phosphodiesterase inhibitor like rolipram to prevent cAMP degradation.
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Agonist Stimulation: A submaximal concentration of a selective A2A receptor agonist (e.g., 100 nM CGS21680) is added to the wells, and the cells are incubated for a further period (e.g., 60 minutes).
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cAMP Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.
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Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value for the antagonist is determined.
Conclusion
While specific data for this compound is not publicly available, the principles and methodologies for characterizing adenosine A2A receptor antagonists are well-established. The workflows and protocols outlined in this guide for radioligand binding and functional adenylyl cyclase assays provide a robust framework for the evaluation of novel compounds targeting this important therapeutic target. Researchers entering this field can utilize these established techniques to generate high-quality, reproducible data essential for the progression of new drug candidates.
References
- 1. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structural characterization of stable coinage metal (Cu, Ag, Au) cyclopentadienyl complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
In-Depth Technical Guide to CP-66713: A Potent Adenosine A2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CP-66713, a selective antagonist of the adenosine A2 receptor. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is chemically known as 4-amino-8-chloro-1-phenyl-[1][2]triazolo[4,3-a]quinoxaline. Its structure is characterized by a tricyclic quinoxaline core fused with a triazole ring, featuring a phenyl group at position 1, a chloro group at position 8, and an amino group at position 4.
Chemical Structure:
Physicochemical and Pharmacological Properties:
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 8-Chloro-1-phenyl-[1]triazolo[4,3-a]quinoxalin-4-amine | |
| Alternate Name | CP-66,713 | |
| CAS Number | 91896-57-0 | |
| Molecular Formula | C₁₆H₁₁ClN₄ | Inferred from structure |
| Molecular Weight | 294.74 g/mol | Inferred from formula |
| Biological Target | Adenosine A₂ Receptor Antagonist | |
| IC₅₀ (A₂ Receptor) | 21 nM | |
| **Selectivity (A₁ vs A₂) ** | 13-fold |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the adenosine A₂ₐ receptor, a G-protein coupled receptor (GPCR). The activation of the A₂ₐ receptor by its endogenous ligand, adenosine, typically initiates a signaling cascade that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and vasodilation.
By blocking the binding of adenosine to the A₂ₐ receptor, this compound inhibits the downstream signaling pathway. This pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. The antagonistic action of this compound effectively dampens this signaling cascade.
Signaling Pathway of Adenosine A₂ Receptor and Inhibition by this compound:
Caption: Adenosine A₂ receptor signaling pathway and its inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of this compound.
Adenosine A₂ Receptor Binding Assay
This protocol is based on the methods described in the foundational study by Sarges et al. (1990) for determining the affinity of compounds for the adenosine A₂ receptor.
Experimental Workflow:
Caption: Workflow for the adenosine A₂ receptor radioligand binding assay.
Detailed Methodology:
-
Tissue Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane preparation rich in adenosine receptors.
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Assay Components: The assay mixture includes the rat striatal membrane homogenate, a radiolabeled ligand such as [³H]NECA (5'-(N-ethylcarboxamoyl)adenosine), the test compound (this compound) at various concentrations, and a selective adenosine A₁ receptor antagonist (e.g., N⁶-cyclopentyladenosine) to prevent binding of the radioligand to A₁ receptors.
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Incubation: The components are incubated together to allow for competitive binding between the radioligand and the test compound to the A₂ receptors.
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Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
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Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
Synthesis of 4-Aminotriazolo[4,3-a]quinoxalines
The synthesis of this compound and related analogs generally follows a multi-step procedure starting from substituted quinoxalines. While the exact, detailed synthesis of this compound is proprietary, the general synthetic routes for the 4-aminotriazolo[4,3-a]quinoxaline scaffold have been described in the literature. A generalized synthetic scheme is outlined below.
General Synthetic Relationship:
Caption: Generalized synthetic pathway for 4-aminotriazolo[4,3-a]quinoxalines.
This guide provides a foundational understanding of this compound for research and development purposes. For more specific applications and in-depth analysis, consulting the primary literature is recommended.
References
The Discovery and Development of CP-225,917 and CP-263,114: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Mechanism of Action, and Preclinical Data of Novel Farnesyltransferase and Squalene Synthase Inhibitors.
Introduction
In the mid-1990s, a team at Pfizer Central Research embarked on a screening program to identify novel inhibitors of key enzymes involved in cellular signaling and biosynthesis. This initiative led to the discovery of two structurally unique and biologically active compounds, CP-225,917 and CP-263,114, isolated from an unidentified fungus. These molecules, also known as Phomoidride A and B respectively, demonstrated inhibitory activity against both Ras farnesyltransferase and squalene synthase, two critical enzymes implicated in cancer and hypercholesterolemia. This technical guide provides a comprehensive overview of the discovery, history, and development of these promising compounds.
Discovery and History
During a broad screening for inhibitors of squalene synthase and Ras farnesyltransferase, a fungal culture, identified as a sterile Phoma species, was found to produce two novel compounds, CP-225,917 and CP-263,114.[1][2] These compounds were notable for their complex and unusual bicyclo[4.3.1]dec-1,6-diene core structure with two extended alkyl chains.[1][2] The intricate architecture of these molecules presented a significant challenge for total synthesis, a feat later accomplished by several research groups, further fueling interest in their biological activities.
Mechanism of Action
CP-225,917 and CP-263,114 exhibit a dual inhibitory mechanism, targeting two distinct and important enzymes:
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Ras Farnesyltransferase (FTase): This enzyme is crucial for the post-translational modification of Ras proteins. Farnesylation, the attachment of a farnesyl group, is essential for the localization of Ras to the cell membrane, a prerequisite for its role in signal transduction pathways that control cell growth and proliferation. By inhibiting FTase, CP-225,917 and CP-263,114 prevent Ras from becoming fully active, thereby disrupting these signaling cascades, which are often hyperactive in cancerous cells.[3]
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Squalene Synthase (SQS): As a key enzyme in the cholesterol biosynthesis pathway, squalene synthase catalyzes the first committed step toward the formation of cholesterol. Inhibition of SQS leads to a reduction in cholesterol production. This mechanism of action suggests a potential therapeutic application for these compounds in the management of hypercholesterolemia.
The dual-action of these compounds makes them particularly interesting from a drug development perspective, with potential applications in both oncology and cardiovascular medicine.
Quantitative Data
The inhibitory activities of CP-225,917 and CP-263,114 against both rat brain Ras farnesyltransferase and squalene synthase have been quantified and are summarized in the table below.
| Compound | Target Enzyme | IC50 Value (µM) |
| CP-225,917 | Ras Farnesyltransferase | 6 |
| Squalene Synthase | 43 | |
| CP-263,114 | Ras Farnesyltransferase | 20 |
| Squalene Synthase | 160 |
Signaling Pathways
The inhibitory actions of CP-225,917 and CP-263,114 impact two critical cellular pathways: the Ras signaling cascade and the cholesterol biosynthesis pathway.
Caption: Ras Signaling Pathway Inhibition by CP Compounds.
Caption: Cholesterol Biosynthesis Pathway Inhibition.
Experimental Protocols
Detailed experimental protocols for the assays used to determine the inhibitory activity of CP-225,917 and CP-263,114 are provided below. These are representative protocols based on standard methods in the field.
Farnesyltransferase Inhibition Assay
This assay measures the transfer of a fluorescently labeled farnesyl group to a peptide substrate.
Materials:
-
Purified Ras Farnesyltransferase (FTase)
-
Farnesyl Pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
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Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT
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CP-225,917 or CP-263,114 dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, FTase, and the dansylated peptide substrate.
-
Add varying concentrations of the inhibitor (CP-225,917 or CP-263,114) or DMSO (vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding FPP to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Squalene Synthase Inhibition Assay
This assay measures the activity of squalene synthase by monitoring the consumption of NADPH, which can be detected by a decrease in fluorescence.
Materials:
-
Purified Squalene Synthase (SQS)
-
Farnesyl Pyrophosphate (FPP)
-
NADPH
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2 mM DTT
-
CP-225,917 or CP-263,114 dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, SQS, and NADPH.
-
Add varying concentrations of the inhibitor (CP-225,917 or CP-263,114) or DMSO (vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding FPP to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the fluorescence intensity of NADPH at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
The IC50 value is determined by analyzing the decrease in fluorescence in the presence of the inhibitor compared to the control.
Experimental Workflow
The discovery and initial development of CP-225,917 and CP-263,114 followed a typical natural product drug discovery workflow.
Caption: Natural Product Inhibitor Discovery Workflow.
Conclusion
The discovery of CP-225,917 and CP-263,114 by Pfizer researchers represents a significant finding in the field of natural product drug discovery. Their unique chemical structures and dual inhibitory activity against Ras farnesyltransferase and squalene synthase highlight their potential as therapeutic leads for the treatment of cancer and hypercholesterolemia. Further research and development of these and analogous compounds may lead to novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. CP-225,917 and CP-263,114, novel Ras farnesylation inhibitors from an unidentified fungus. I. Taxonomy, fermentation, isolation, and biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-225, 917 and CP-263, 114, Novel Ras Farnesylation Inhibitors from an Unidentified Fungus [jstage.jst.go.jp]
- 3. Ras farnesyltransferase inhibition: a novel and safe approach for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CP-66713 (CAS Number: 91896-57-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-66713 is a synthetic compound identified as a modulator of purinergic signaling. This technical guide provides a comprehensive overview of its known biological activities, focusing on its role as an adenosine A2A receptor antagonist. While initial reports suggested a broader mechanism, including adenosine A1 receptor potentiation and phosphodiesterase inhibition, the predominant and most consistently reported activity is its antagonism at the A2A receptor. This document summarizes the available, albeit limited, technical data on this compound, outlines general experimental protocols relevant to its study, and visualizes the key signaling pathways involved. Due to the scarcity of publicly available quantitative data, this guide also highlights areas where further research is critically needed to fully characterize this compound.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 91896-57-0 |
| Molecular Formula | C₁₅H₁₀ClN₅ |
| Molecular Weight | 295.72 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-3-phenyl-[1][2]triazolo[4,3-b]pyridazine |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N |
| Physical Description | Solid powder |
| Solubility | Soluble in DMSO |
Table 1: Chemical and Physical Data for this compound.
Mechanism of Action
Primary Activity: Adenosine A2A Receptor Antagonism
The principal mechanism of action of this compound is the antagonism of the adenosine A2A receptor, a G-protein coupled receptor (GPCR). Adenosine, an endogenous purine nucleoside, plays a critical role in various physiological processes by activating four receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor is predominantly coupled to the Gs alpha subunit of the G protein complex.
Activation of the A2A receptor by adenosine initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP, a ubiquitous second messenger, in turn activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, modulating cellular function.
By acting as an antagonist, this compound binds to the A2A receptor but does not elicit a biological response. Instead, it blocks the binding of endogenous adenosine, thereby inhibiting the downstream signaling pathway and preventing the rise in intracellular cAMP levels.
Figure 1. Adenosine A2A Receptor Signaling Pathway and the Antagonistic Action of this compound.
Other Reported Activities
Early descriptions of this compound suggested a more complex pharmacological profile, including potentiation of adenosine A1 receptors and inhibition of phosphodiesterase (PDE).
-
Adenosine A1 Receptor Potentiation: This activity implies that this compound might enhance the signaling of the A1 receptor in response to adenosine. A1 receptors are typically coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. However, robust and recent evidence to support this mechanism for this compound is lacking in the public domain.
-
Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, cAMP and cGMP. By inhibiting PDEs, the intracellular concentrations of these second messengers are increased, leading to prolonged signaling. While this compound has been anecdotally reported to possess PDE inhibitory activity, specific details regarding the targeted PDE isoforms and the potency of inhibition are not available. This makes it difficult to assess the contribution of this mechanism to its overall pharmacological effect.
Figure 2. General Phosphodiesterase (PDE) Signaling Pathway and the Putative Inhibitory Action of this compound.
Quantitative Biological Data
A thorough search of publicly available scientific literature, patents, and chemical supplier databases did not yield specific quantitative biological data for this compound, such as Ki (binding affinity) or IC50 (half-maximal inhibitory concentration) values for its interaction with the adenosine A2A receptor or any phosphodiesterase isoforms. This lack of data represents a significant gap in the understanding of the compound's potency and selectivity. The tables below are provided as templates for when such data becomes available.
Table 2: Adenosine A2A Receptor Binding Affinity and Functional Activity of this compound (Data Not Available).
| Assay Type | Species | Cell Line/Tissue | Radioligand/Agonist | Parameter | Value | Reference |
|---|---|---|---|---|---|---|
| Radioligand Binding | Human | Recombinant | [³H]-ZM241385 | Ki | N/A | - |
| Radioligand Binding | Rat | Striatal Membranes | [³H]-CGS21680 | Ki | N/A | - |
| cAMP Accumulation | Human | Recombinant | NECA | IC50 | N/A | - |
Table 3: Phosphodiesterase Inhibitory Activity of this compound (Data Not Available).
| PDE Isoform | Species | Assay Type | Substrate | Parameter | Value | Reference |
|---|---|---|---|---|---|---|
| PDE1 | Human | Biochemical | cAMP/cGMP | IC50 | N/A | - |
| PDE2 | Human | Biochemical | cAMP/cGMP | IC50 | N/A | - |
| PDE3 | Human | Biochemical | cAMP/cGMP | IC50 | N/A | - |
| PDE4 | Human | Biochemical | cAMP | IC50 | N/A | - |
| PDE5 | Human | Biochemical | cGMP | IC50 | N/A | - |
Experimental Protocols
Radioligand Binding Assay for Adenosine A2A Receptor
This assay is used to determine the binding affinity (Ki) of this compound for the A2A receptor.
Objective: To measure the displacement of a known high-affinity radiolabeled antagonist by this compound.
Materials:
-
Cell membranes expressing the human or rat adenosine A2A receptor (e.g., from HEK293 cells or rat striatum).
-
Radiolabeled A2A receptor antagonist (e.g., [³H]-ZM241385 or [³H]-SCH 58261).
-
This compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known A2A agonist like NECA or antagonist like ZM241385).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3. General Workflow for a Radioligand Binding Assay.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize the agonist-induced increase in intracellular cAMP.
Objective: To determine the functional potency (IC50) of this compound as an A2A receptor antagonist.
Materials:
-
Whole cells expressing the adenosine A2A receptor (e.g., CHO or HEK293 cells).
-
A2A receptor agonist (e.g., NECA or CGS 21680).
-
This compound at various concentrations.
-
A phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor.
-
Stimulate the cells with a fixed concentration of an A2A receptor agonist (typically at its EC80 concentration).
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a suitable detection method.
-
Plot the inhibition of agonist-induced cAMP accumulation against the concentration of this compound to determine the IC50 value.
Figure 4. General Workflow for a cAMP Accumulation Assay.
Discussion and Future Directions
This compound is a compound with a primary, documented role as an adenosine A2A receptor antagonist. This mechanism of action places it in a class of compounds with potential therapeutic applications in a range of disorders, including neurodegenerative diseases (such as Parkinson's disease), inflammation, and cancer immunotherapy. However, the lack of publicly available, detailed quantitative data on its potency, selectivity, and pharmacokinetic profile severely limits its current utility and the ability to fully assess its therapeutic potential.
The conflicting early reports of A1 receptor potentiation and PDE inhibition also warrant further investigation. Should these activities be confirmed, a comprehensive profiling of this compound against a panel of adenosine receptor subtypes and PDE isoforms would be necessary to understand its selectivity and potential for off-target effects.
For researchers interested in utilizing this compound, it is imperative to first perform in-house characterization to determine its potency and selectivity in the specific assay systems being used. The experimental protocols outlined in this guide provide a starting point for such a characterization.
Conclusion
This compound (CAS 91896-57-0) is an adenosine A2A receptor antagonist. While its potential is suggested by its mechanism of action, a significant gap in publicly available quantitative data hinders a thorough evaluation. This technical guide has summarized the current knowledge and provided a framework for its further investigation. Future research should focus on obtaining robust quantitative data on its interaction with adenosine receptors and phosphodiesterases to fully elucidate its pharmacological profile and potential as a research tool or therapeutic agent.
References
In-Depth Technical Guide: In Vitro and In Vivo Studies of CP-671,305
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-671,305 is a potent and selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, CP-671,305 increases cAMP concentrations, thereby modulating various downstream signaling pathways involved in inflammation and other cellular processes. This technical guide provides a comprehensive overview of the available in vitro and in vivo data on CP-671,305, including its pharmacokinetic profile, metabolic stability, and its effects on the cAMP signaling pathway. The information is intended to support further research and development of this compound.
In Vitro Studies
Enzyme Inhibition and Selectivity
While the precise IC50 value for CP-671,305 against PDE4D is not publicly available in the reviewed literature, it is consistently described as a potent and selective inhibitor of this enzyme subtype. Further studies are required to quantify its specific inhibitory activity.
Metabolic Stability and Drug Interactions
In vitro studies using human liver microsomes have demonstrated that CP-671,305 does not exhibit significant competitive inhibition of the five major cytochrome P450 enzymes: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with IC50 values for all being greater than 50 μM. This suggests a low potential for drug-drug interactions mediated by these enzymes.
Transporter Interactions
CP-671,305 has been identified as a substrate for the drug transporters MRP2 and BCRP, but not for MDR1. It is also a high-affinity substrate for the organic anion-transporting polypeptide OATP2B1 (Km = 4 μM) but not for OATP1B1 or OATP1B3.[1] In rats, it displays high affinity for the hepatic transporter Oatp1a4 (Km = 12 μM).[1]
Plasma Protein Binding
CP-671,305 is highly bound to plasma proteins (>97%) in rats, dogs, monkeys, and humans.
In Vivo Studies: Pharmacokinetics
The pharmacokinetic properties of CP-671,305 have been evaluated in several preclinical species, demonstrating generally favorable characteristics.
Table 1: Pharmacokinetic Parameters of CP-671,305
| Species | Route | Dose | Systemic Plasma Clearance (mL/min/kg) | Plasma Half-life (h) | Bioavailability (%) |
| Sprague-Dawley Rat | IV | 3 mg/kg | 9.60 ± 1.16 | > 5 | N/A |
| PO | 10 mg/kg | N/A | N/A | 43-80 | |
| PO | 25 mg/kg | N/A | N/A | Dose-dependent | |
| Beagle Dog | IV | N/A | 2.90 ± 0.81 | > 5 | N/A |
| PO | N/A | N/A | N/A | 45 | |
| Cynomolgus Monkey | IV | N/A | 2.94 ± 0.87 | > 5 | N/A |
| PO | N/A | N/A | N/A | 26 |
Data compiled from available literature.[1]
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
A standard two-step enzymatic assay is typically used to determine the inhibitory activity of compounds against PDE4.
Principle:
-
PDE4 hydrolyzes cAMP to 5'-AMP.
-
5'-nucleotidase then dephosphorylates 5'-AMP to adenosine and inorganic phosphate.
-
The amount of inorganic phosphate produced is quantified using a colorimetric agent, such as malachite green.
Materials:
-
Recombinant human PDE4D enzyme
-
cAMP (substrate)
-
5'-nucleotidase
-
Assay buffer (e.g., Tris-HCl)
-
Test compound (CP-671,305) and vehicle control (e.g., DMSO)
-
Malachite green reagent
-
Microplate reader
Procedure:
-
Add assay buffer, cAMP, and the test compound at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding the PDE4D enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the PDE4 reaction and start the second reaction by adding 5'-nucleotidase.
-
Incubate at 37°C for an additional period (e.g., 20 minutes).
-
Add the malachite green reagent to stop the second reaction and allow for color development.
-
Measure the absorbance at approximately 630 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Pharmacokinetic Study in Rats
Animals:
-
Male Sprague-Dawley rats with jugular vein cannulas.
Procedure for Intravenous (IV) Administration:
-
Fast animals overnight with free access to water.
-
Administer CP-671,305 (e.g., 3 mg/kg) as a single bolus injection via the jugular vein cannula.[1]
-
Collect serial blood samples at predetermined time points (e.g., 0.033, 0.15, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[1]
-
Process blood samples to obtain plasma and store frozen until analysis.
-
Analyze plasma concentrations of CP-671,305 using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters using appropriate software.
Procedure for Oral (PO) Administration:
-
Fast animals overnight with free access to water.
-
Administer CP-671,305 orally via gavage at the desired dose.
-
Collect blood samples at predetermined time points.
-
Process and analyze samples as described for the IV study.
-
Calculate pharmacokinetic parameters.
Signaling Pathways and Visualizations
The cAMP Signaling Pathway
CP-671,305 exerts its effects by modulating the cAMP signaling pathway. The inhibition of PDE4D leads to an accumulation of intracellular cAMP. This, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), leading to a variety of cellular responses, including the modulation of inflammatory processes.
Caption: The cAMP signaling pathway and the mechanism of action of CP-671,305.
Experimental Workflow for In Vitro PDE4 Inhibition Assay
The following diagram illustrates the key steps in determining the in vitro potency of a PDE4 inhibitor.
Caption: A typical experimental workflow for an in vitro PDE4 inhibition assay.
Conclusion
CP-671,305 is a selective PDE4D inhibitor with favorable pharmacokinetic properties in preclinical species and a low potential for CYP450-mediated drug interactions. Its mechanism of action, through the elevation of intracellular cAMP, makes it a compound of interest for inflammatory conditions. Further studies are warranted to fully elucidate its therapeutic potential, including the determination of its precise in vitro potency and its efficacy in relevant in vivo disease models.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of CP-66713
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information available on CP-66713 in the public domain is limited. This document summarizes the currently accessible data.
Introduction
This compound is identified as an adenosine A2 receptor antagonist.[1] Adenosine A2A receptor antagonists are a class of compounds that block the action of adenosine at the A2A receptor.[2] These receptors are implicated in various physiological processes, and their modulation is a key area of research for conditions such as Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.[2][3] The primary research on this compound dates back to the early 1990s and focuses on its effects on neuronal plasticity, specifically long-term potentiation (LTP) in the hippocampus.[1]
Pharmacodynamics
The pharmacodynamic profile of this compound is centered on its activity as an antagonist of adenosine A2 receptors.
Mechanism of Action
This compound functions by blocking adenosine A2 receptors. In the central nervous system, adenosine acts as a neuromodulator, and its A2A receptors are abundant in areas like the striatum and hippocampus. The activation of A2A receptors can influence the release of other neurotransmitters and play a role in synaptic plasticity. By antagonizing these receptors, this compound can modulate neuronal signaling. The available studies demonstrate its ability to interfere with the processes of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
In Vitro Efficacy
The primary pharmacodynamic data for this compound comes from in vitro electrophysiology studies on guinea pig hippocampal slices. These studies investigated the compound's effects on synaptic transmission and plasticity.
| Parameter | Experimental Model | Concentration | Effect | Reference |
| Long-Term Potentiation (LTP) of Field EPSP | Guinea Pig Hippocampal Slices (CA1 Neurons) | 10 µM | Tetanic stimulation in the presence of this compound resulted in long-term depression instead of LTP. | |
| LTP of Population Spike | Guinea Pig Hippocampal Slices (CA1 Neurons) | 10 µM | Induced LTP of the population spike. | |
| Reversal of LTP (Depotentiation) of Field EPSP | Guinea Pig Hippocampal Slices (CA1 Neurons) | 10 µM | Facilitated the reversal of the potentiated component of the field EPSP slope. | |
| Reversal of LTP (Depotentiation) of Population Spike | Guinea Pig Hippocampal Slices (CA1 Neurons) | 10 µM | Inhibited the reversal of the potentiated component of the population spike amplitude. |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound in the context of hippocampal LTP.
Pharmacokinetics
There is no publicly available information on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) or the pharmacokinetic parameters (e.g., half-life, bioavailability, clearance) of this compound. The existing research focuses solely on its in vitro pharmacodynamic effects.
Experimental Protocols
The following methodologies are based on the descriptions provided in the cited research articles.
Hippocampal Slice Preparation
-
Animal Model: Guinea pigs were used for the experiments.
-
Dissection: Transverse hippocampal slices (typically 400-500 µm thick) were prepared from the guinea pig brain.
-
Incubation: The slices were maintained in an incubation chamber with artificial cerebrospinal fluid (aCSF) at room temperature, continuously bubbled with a mixture of 95% O2 and 5% CO2.
Electrophysiological Recordings
-
Recording Chamber: A single slice was transferred to a recording chamber and perfused with aCSF at a constant temperature (e.g., 32-34°C).
-
Stimulation: A stimulating electrode was placed on the Schaffer collateral-commissural fibers.
-
Recording: An extracellular recording electrode was placed in the stratum radiatum of the CA1 region to record the field excitatory postsynaptic potential (EPSP) and in the stratum pyramidale to record the population spike.
Experimental Workflow for LTP Induction and Drug Application
The diagram below outlines the typical workflow for an in vitro LTP experiment involving this compound.
Depotentiation Protocol
-
LTP Induction: LTP was first induced by a high-frequency tetanus.
-
Post-Tetanus Period: A stable period of potentiation was established (e.g., 20 minutes).
-
Low-Frequency Stimulation: A train of low-frequency stimuli (e.g., 1 Hz for 1000 pulses) was delivered in the presence of 10 µM this compound to induce depotentiation.
Conclusion
This compound is an adenosine A2 receptor antagonist with demonstrated effects on synaptic plasticity in vitro. The available data, primarily from the early 1990s, indicates its ability to modulate long-term potentiation and depotentiation in the hippocampus. However, a significant gap in knowledge exists regarding its pharmacokinetic properties. Further research would be necessary to characterize its absorption, distribution, metabolism, excretion, and overall in vivo profile to determine any potential therapeutic utility.
References
- 1. Adenosine A2 receptor antagonist facilitates the reversal of long-term potentiation (depotentiation) of evoked postsynaptic potentials but inhibits that of population spikes in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-66713 molecular weight and formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for the compound CP-66713.
Core Molecular Data
This compound is a potent and selective antagonist of the A2A adenosine receptor. The following table summarizes its key molecular information.
| Property | Value | Source |
| Compound Name | This compound | - |
| Alternate Name | 4-amino-8-chloro-1-phenyl[1][2][3]triazolo[4,3-a]quinoxaline | [4] |
| Mesylate Salt Name | 8-Chloro-1-phenyl-[1]triazolo[4,3-a]quinoxalin-4-amine Monomethanesulfonate | - |
| Molecular Formula | C₁₆H₁₄ClN₅O₃S (Mesylate Salt) | - |
| Molecular Weight | 391.83 g/mol (Mesylate Salt) | - |
| CAS Number | 91896-58-1 (Mesylate Salt) | - |
Mechanism of Action
This compound functions as a selective antagonist at the A2A adenosine receptor. Adenosine A2A receptors are G-protein coupled receptors (GPCRs) that are linked to Gs proteins. Upon activation by endogenous adenosine, the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), influencing gene expression.
By acting as an antagonist, this compound blocks the binding of adenosine to the A2A receptor, thereby inhibiting this signaling cascade and preventing the downstream cellular effects of A2A receptor activation. This antagonism has been shown to reduce immobility in the Porsolt's behavioral despair model in rats, suggesting potential as a rapid-onset antidepressant agent. This compound is a potent A2 ligand with an IC50 of 21 nM at the A2 receptor and exhibits a 13-fold selectivity for this receptor over the A1 receptor.
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the A2A adenosine receptor and the inhibitory action of this compound.
Caption: A2A Adenosine Receptor Signaling and this compound Inhibition.
Experimental Protocols
Detailed methodologies for key experiments relevant to the characterization of this compound are provided below.
Radioligand Binding Assay for A2A Adenosine Receptor
This protocol is adapted from standard procedures for GPCR radioligand binding assays.
Objective: To determine the binding affinity (Ki) of this compound for the A2A adenosine receptor.
Materials:
-
Membrane preparations from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]CGS 21680 or [³H]ZM241385.
-
Non-specific binding control: A high concentration of a non-labeled A2A receptor ligand (e.g., NECA).
-
This compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/C glass fiber filters, presoaked in 0.3-0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Scintillation fluid.
-
Scintillation counter.
-
FilterMate Harvester or similar vacuum filtration apparatus.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of this compound to the appropriate wells. For total binding wells, add buffer or vehicle. For non-specific binding wells, add a saturating concentration of the non-labeled ligand.
-
Radioligand Addition: Add the radioligand at a concentration near its Kd to all wells.
-
Membrane Addition: Add the A2A receptor membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-presoaked GF/C filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a method to assess the functional antagonism of this compound at the A2A receptor.
Objective: To measure the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the A2A adenosine receptor.
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor.
-
Cell culture medium (e.g., MEM with 2% charcoal-stripped serum).
-
Poly-D-Lysine (PDL) coated 96-well plates.
-
A2A receptor agonist (e.g., NECA).
-
This compound at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.
-
Stimulation Buffer (e.g., HBSS or DMEM with 50 mM HEPES, pH 7.4).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Plating: Plate the A2A receptor-expressing HEK293 cells in PDL-coated 96-well plates at a density of approximately 10,000 cells per well and incubate overnight.
-
Cell Washing: The next day, carefully remove the culture medium and wash the cells twice with PBS.
-
Antagonist Incubation: Add stimulation buffer containing various concentrations of this compound to the appropriate wells.
-
Agonist Stimulation: Add the A2A receptor agonist (NECA) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control. The stimulation buffer should also contain a PDE inhibitor.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used.
-
Data Analysis: Plot the cAMP levels as a function of the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 of this compound for the inhibition of agonist-stimulated cAMP production.
Porsolt's Behavioral Despair (Forced Swim) Test in Rats
This protocol is a classical preclinical model to screen for potential antidepressant activity.
Objective: To evaluate the effect of this compound on depression-like behavior in rats.
Apparatus:
-
A transparent cylinder (e.g., 40 cm high, 20 cm in diameter).
-
Water maintained at 23-25°C, with a depth of 15-30 cm.
Procedure:
-
Pre-test Session (Day 1):
-
Place each rat individually into the cylinder filled with water for a 15-minute session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and to induce a stable level of immobility.
-
-
Test Session (Day 2):
-
Administer this compound or the vehicle control to the rats at a predetermined time before the test session (e.g., 30-60 minutes).
-
Place each rat back into the swim cylinder for a 5-6 minute test session.
-
Record the entire session on video for later scoring.
-
-
Scoring:
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test session.
-
Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time by this compound is indicative of an antidepressant-like effect.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for characterizing a novel A2A receptor antagonist like this compound.
Caption: Workflow for A2A Antagonist Characterization.
References
CP-66713: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-66713, with the chemical name 4-amino-8-chloro-1-phenyl-[1][2][3]triazolo[4,3-a]quinoxaline, is a potent and selective non-xanthine adenosine A2 receptor antagonist developed by Pfizer.[2] Emerging from a series of 4-amino[1]triazolo[4,3-a]quinoxalines, this compound has demonstrated potential as a rapid-onset antidepressant based on preclinical behavioral models. This document provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, quantitative pharmacological data, and detailed experimental protocols relevant to neuroscience research.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | |
| Chemical Name | 4-amino-8-chloro-1-phenyl-triazolo[4,3-a]quinoxaline | |
| Molecular Formula | C15H10ClN5 | |
| Molecular Weight | 295.73 g/mol | |
| CAS Number | 91896-57-0 | |
| Mechanism of Action | Adenosine A2 Receptor Antagonist |
Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinities of this compound for adenosine A1 and A2 receptors.
| Receptor Subtype | Radioligand | Tissue Source | IC50 (nM) | Selectivity (A1/A2) | Reference |
| Adenosine A2 | [3H]NECA | Rat Striatal Homogenate | 21 | 13-fold vs. A1 | |
| Adenosine A1 | [3H]CHA | Rat Cerebral Cortex Membranes | ~273 (calculated) | - |
Note: The A1 IC50 value is estimated based on the reported 13-fold selectivity.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by competitively blocking the adenosine A2A receptor, a G-protein coupled receptor (GPCR). In the central nervous system, particularly in regions like the striatum and hippocampus, adenosine acts as a neuromodulator. The A2A receptor is coupled to the Gs alpha subunit of the G-protein complex. Activation of the A2A receptor by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA) and downstream signaling cascades that can influence neurotransmitter release and neuronal excitability.
By antagonizing the A2A receptor, this compound prevents this signaling cascade, thereby modulating dopaminergic and glutamatergic neurotransmission. This mechanism is believed to underlie its potential antidepressant effects.
Synthesis
The synthesis of this compound involves a multi-step process starting from 2,3-dichloroquinoxaline. The general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of 4-amino-8-chloro-1-phenyl-triazolo[4,3-a]quinoxaline (this compound)
Note: This is a generalized protocol based on the synthesis of related compounds. The specific reaction conditions and yields for this compound should be referenced from the primary literature.
-
Preparation of 2-Hydrazino-3-chloroquinoxaline: 2,3-Dichloroquinoxaline is reacted with hydrazine hydrate in a suitable solvent such as ethanol at room temperature. The resulting precipitate is filtered and purified to yield 2-hydrazino-3-chloroquinoxaline.
-
Cyclization to form the Triazoloquinoxaline Core: The intermediate from step 1 is then cyclized. A common method involves reaction with an appropriate acyl chloride, in this case, benzoyl chloride, often in the presence of a base and a suitable solvent, followed by heating to effect cyclization to the triazolo[4,3-a]quinoxaline ring system. This would yield 1-phenyl-4-chloro-triazolo[4,3-a]quinoxaline.
-
Amination to Yield this compound: The final step involves the nucleophilic substitution of the chlorine atom at the 4-position with an amino group. This can be achieved by reacting the chloro-intermediate with a source of ammonia, such as ammonium hydroxide or ammonia gas in a suitable solvent, often under pressure and/or elevated temperature. Purification by chromatography or recrystallization yields the final product, this compound.
Experimental Protocols for Neuroscience Research
Adenosine A1 and A2 Receptor Binding Assays
Protocol for Adenosine A2 Receptor Binding Assay:
-
Tissue Preparation: Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at high speed (e.g., 48,000 x g) for a specified time. The resulting pellet is washed and resuspended in fresh buffer to obtain the membrane preparation.
-
Binding Reaction: The membrane preparation is incubated with the radioligand [3H]NECA (5'-(N-ethylcarboxamoyl)adenosine) at a specific concentration. To determine the affinity of this compound, various concentrations of the compound are included in the incubation mixture. To distinguish A2 binding from A1 binding, a selective A1 agonist (e.g., N6-cyclopentyladenosine) is often included to block the A1 sites.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed quickly with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for this compound is determined by non-linear regression analysis of the competition binding data.
Protocol for Adenosine A1 Receptor Binding Assay:
The protocol is similar to the A2 receptor binding assay, with the following key differences:
-
Tissue Source: Rat cerebral cortex membranes are used as they have a high density of A1 receptors.
-
Radioligand: [3H]CHA (N6-cyclohexyladenosine) is used as the selective A1 receptor radioligand.
Porsolt's Behavioral Despair (Forced Swim) Test in Rats
This test is a widely used preclinical model to screen for potential antidepressant activity.
Experimental Protocol:
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 25°C) to a depth that prevents the rat from touching the bottom with its tail or paws, or from escaping.
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute session. This initial exposure induces a state of immobility in a subsequent test. After the session, the rats are removed, dried, and returned to their home cages.
-
Drug Administration: this compound or a vehicle control is administered to the rats at a specified time before the test session on Day 2. The route of administration (e.g., intraperitoneal, oral) and dose range would be determined based on the compound's pharmacokinetic properties.
-
Test Session (Day 2): 24 hours after the pre-test session, the rats are again placed in the water-filled cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility during the 5-minute test session is recorded. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: The mean immobility time for the this compound-treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of antidepressant-like activity.
Clinical Development
While preclinical data suggested potential as a rapid-onset antidepressant, detailed results from clinical trials of this compound in humans are not widely available in the public domain. Pharmaceutical companies often do not publish the results of early-stage clinical trials, particularly for compounds that do not advance to later stages of development.
Conclusion
This compound is a valuable research tool for investigating the role of the adenosine A2A receptor in the central nervous system. Its selectivity and antagonist properties make it suitable for in vitro and in vivo studies aimed at elucidating the physiological and pathological functions of this receptor, particularly in the context of mood disorders and synaptic plasticity. Further research may be warranted to fully explore its therapeutic potential.
References
The Role of Adenosine A2A Receptors in Parkinson's Disease: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Parkinson's Disease (PD) is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor dysfunction. While dopamine replacement therapies remain the cornerstone of treatment, their long-term use is often complicated by debilitating side effects. This has spurred the investigation into non-dopaminergic therapeutic targets. Among the most promising of these is the adenosine A2A receptor. Abundantly expressed in the basal ganglia, the A2A receptor plays a critical role in modulating motor activity, largely through an antagonistic interaction with the dopamine D2 receptor. This guide provides a comprehensive overview of the A2A receptor's role in PD pathophysiology, summarizes key quantitative data from preclinical and clinical studies, details common experimental protocols, and visualizes the core signaling and experimental pathways.
The Adenosine A2A Receptor in Basal Ganglia Circuitry
The motor deficits in Parkinson's disease stem from an imbalance in the "direct" and "indirect" pathways of the basal ganglia, circuits that work in opposition to control voluntary movement. The loss of dopamine disrupts this balance, leading to overactivity of the indirect pathway, which acts as a "brake" on movement.[1][2]
Adenosine A2A receptors are highly concentrated on the striatopallidal neurons of this indirect pathway, where they are co-localized with dopamine D2 receptors.[2][3][4] These two receptors exert opposing effects:
-
Dopamine D2 Receptor Activation: Inhibits the indirect pathway, thus facilitating movement.
-
Adenosine A2A Receptor Activation: Stimulates the indirect pathway, thereby suppressing movement.
In the dopamine-depleted state of PD, the inhibitory influence of D2 receptors is diminished. This, coupled with potential overexpression of A2A receptors, leads to a pathological over-activation of the indirect pathway, contributing significantly to motor symptoms. Consequently, blocking A2A receptors with selective antagonists is a key therapeutic strategy. This blockade effectively "releases the brake" on movement by reducing the overactivity of the indirect pathway, thereby restoring motor control.
A2A Receptor Signaling Pathway
Activation of the A2A receptor, a G-protein coupled receptor (GPCR), initiates a canonical signaling cascade. The receptor couples to the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.
A2A and D2 Receptor Interaction in the Indirect Pathway
The functional antagonism between A2A and D2 receptors is the cornerstone of A2A-targeted therapy in PD. In striatopallidal neurons, the loss of dopamine leads to reduced D2 receptor stimulation (a Gi-coupled pathway that inhibits adenylyl cyclase) and unchecked A2A receptor stimulation (a Gs-coupled pathway). A2A receptor antagonists block the Gs-pathway, reducing the activity of the indirect pathway neuron and thereby alleviating motor deficits.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of A2A receptor antagonists has been demonstrated in numerous studies. These compounds have been shown to improve motor function, both as a monotherapy and as an adjunct to L-DOPA, and may also possess neuroprotective properties. The selective A2A receptor antagonist istradefylline is approved in the US and Japan as an adjunctive treatment for PD patients experiencing "OFF" episodes.
Table 1: Binding Affinities of Select A2A Receptor Antagonists
| Compound | Target | Ki (nM) | Selectivity (vs. A1) | Species | Reference |
| Istradefylline (KW-6002) | Human A2A | 2.2 | ~70-fold | Human | |
| Preladenant (SCH 420814) | Human A2A | 1.1 | >1000-fold | Human | |
| Tozadenant (SYN115) | Human A2A | 4.1 | ~300-fold | Human | |
| ZM241385 | Rat A2A | 0.5 | ~400-fold | Rat | |
| SCH58261 | Rat A2A | 1.2 | ~100-fold | Rat |
Ki (Inhibition Constant) is a measure of binding affinity; a lower Ki indicates higher affinity.
Table 2: Efficacy of A2A Antagonists in Preclinical Models of Parkinson's Disease
| Model | Compound | Dose | Outcome Measure | Result | Reference |
| 6-OHDA Lesioned Rat | Istradefylline | 1-10 mg/kg, p.o. | L-DOPA-induced contralateral rotations | Potentiation of rotations | |
| Haloperidol-induced Catalepsy (Rat) | Compound 73 (non-xanthine) | 10 mg/kg, p.o. | Catalepsy score | Significant reversal of catalepsy | |
| MPTP-treated Primate | Istradefylline | 3-10 mg/kg, p.o. | Parkinsonian disability score | Significant improvement in motor symptoms | |
| MPTP-treated Mouse | Caffeine | 10 mg/kg, p.o. | Striatal Dopamine Levels | Neuroprotection against dopamine loss |
6-OHDA (6-hydroxydopamine) and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are neurotoxins used to create animal models of PD.
Table 3: Summary of Key Phase III Clinical Trial Results for Istradefylline
| Study | N | Treatment | Primary Endpoint | Result | Reference |
| US-001 | 339 | Istradefylline 20 or 40 mg/day (adjunct to L-DOPA) | Change from baseline in daily "OFF" time | -0.96 hr (40 mg) vs. placebo | |
| US-005 | 420 | Istradefylline 20 or 40 mg/day (adjunct to L-DOPA) | Change from baseline in daily "OFF" time | -0.76 hr (20 mg) & -0.97 hr (40 mg) vs. placebo | |
| Japan-008 | 373 | Istradefylline 20 or 40 mg/day (adjunct to L-DOPA) | Change from baseline in daily "OFF" time | -0.83 hr (20 mg) & -0.96 hr (40 mg) vs. placebo |
"OFF" time refers to periods when PD symptoms return despite medication.
Key Experimental Protocols
Investigating the role of A2A receptors in PD involves a range of techniques from in vitro binding assays to in vivo behavioral models.
Receptor Binding Assay (Competitive Displacement)
This protocol determines the affinity of a test compound (antagonist) for the A2A receptor.
-
Preparation of Membranes: Homogenize striatal tissue (rich in A2A receptors) from rodents or use cell lines expressing recombinant human A2A receptors. Centrifuge to isolate the cell membrane fraction.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled A2A receptor ligand (e.g., [³H]ZM241385) and varying concentrations of the unlabeled test compound.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and then derive the Ki value using the Cheng-Prusoff equation.
MPTP Mouse Model of Parkinson's Disease
This protocol creates a model of PD in mice to test the efficacy of therapeutic compounds.
-
Animal Selection: Use C57BL/6 mice, which are susceptible to MPTP neurotoxicity.
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 20-30 mg/kg) via intraperitoneal injection for 4-5 consecutive days. This leads to a significant loss of dopaminergic neurons in the substantia nigra.
-
Drug Treatment: Following a post-lesion stabilization period (e.g., 7-14 days), administer the A2A antagonist or vehicle control according to the study design (e.g., daily oral gavage).
-
Behavioral Testing: Assess motor function using tests like the rotarod, pole test, or cylinder test.
-
Post-mortem Analysis: At the end of the study, sacrifice the animals and perform immunohistochemical analysis of brain tissue to quantify the loss of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra and striatum.
Rotarod Test for Motor Coordination
This is a common behavioral test to assess motor coordination and balance in rodent models of PD.
-
Training: Place mice on the rotarod apparatus for two consecutive days before MPTP treatment. The rod should accelerate (e.g., from 4 to 40 RPM over 5 minutes). Repeat until mice can stay on for a minimum duration (e.g., 180 seconds).
-
Testing: After MPTP lesioning and drug administration, place the mouse on the rotating rod.
-
Measurement: Record the latency to fall from the rod.
-
Trials: Perform multiple trials (e.g., 3 trials with a 30-minute inter-trial interval) and average the results for each animal.
-
Analysis: Compare the latency to fall between different treatment groups. A longer latency indicates improved motor coordination.
General Experimental Workflow
The following diagram illustrates a typical workflow for preclinical evaluation of an A2A antagonist for Parkinson's Disease.
Conclusion and Future Directions
The adenosine A2A receptor is a validated, non-dopaminergic target for the symptomatic treatment of Parkinson's disease. Antagonists of this receptor effectively modulate the overactive indirect pathway, improving motor function, particularly in patients experiencing motor fluctuations with L-DOPA therapy. The success of istradefylline provides a strong rationale for the continued development of novel A2A antagonists with improved pharmacokinetic profiles and selectivity.
Future research will likely focus on:
-
Neuroprotection: Further elucidating the potential disease-modifying effects of A2A antagonists, which have been suggested in preclinical models.
-
Non-Motor Symptoms: Investigating the efficacy of A2A antagonists in treating non-motor symptoms of PD, such as cognitive impairment and depression, which have a basis in preclinical studies.
-
Biomarker Development: Utilizing PET imaging with A2A receptor radioligands to better understand receptor occupancy and its correlation with clinical efficacy, and to stratify patient populations.
The continued exploration of A2A receptor pharmacology holds significant promise for refining and expanding the therapeutic arsenal available to patients with Parkinson's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Adenosine A2A-receptor antagonism and pathophysiology of Parkinson's disease and drug-induced movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor availability in patients with early- and moderate-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CP-66713 in Cell Culture
A comprehensive guide for researchers, scientists, and drug development professionals.
Disclaimer
Initial searches for the compound designated "CP-66713" have not yielded specific, publicly available scientific literature, chemical data, or experimental protocols under this identifier. The designation "CP" is used in various contexts, including as a prefix for compounds in patent literature and internal corporate chemical libraries. Without further identifying information, such as its chemical structure, biological target, or the originating research institution, it is not possible to provide a detailed and validated experimental protocol for "this compound."
The following application notes and protocols are presented as a generalized framework based on common practices for characterizing a novel small molecule inhibitor in a cell culture setting. Researchers must adapt these protocols based on the known or hypothesized mechanism of action of this compound and the specific cell lines being investigated.
Introduction
This document provides a foundational guide for the in vitro characterization of the experimental compound this compound. The protocols outlined below are designed to assess its cytotoxic and/or cytostatic effects, elucidate its impact on cellular signaling pathways, and provide a basis for further preclinical development. The successful implementation of these protocols will enable the generation of critical data for understanding the compound's biological activity.
Quantitative Data Summary
As no public data for this compound is available, the following table is a template for researchers to populate with their experimental findings. This structured format allows for the clear and concise presentation of key quantitative metrics.
| Parameter | Cell Line A | Cell Line B | Cell Line C | Notes |
| IC50 (µM) at 48h | e.g., 5.2 | e.g., 12.8 | e.g., > 50 | Half-maximal inhibitory concentration for cell viability. |
| GI50 (µM) at 48h | e.g., 2.1 | e.g., 7.5 | e.g., 25.1 | Half-maximal concentration for growth inhibition. |
| Effective Concentration for Pathway Modulation (µM) | e.g., 1.0 | e.g., 5.0 | e.g., N/A | Concentration at which a significant change in a target signaling pathway is observed. |
| Maximum Tolerated Concentration (µM) | e.g., 20 | e.g., 50 | e.g., > 100 | Highest concentration that does not induce significant non-specific toxicity. |
Experimental Protocols
General Cell Culture and Compound Handling
Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, light-blocking microcentrifuge tubes
Protocol for Reagent Preparation:
-
This compound Stock Solution:
-
Aseptically weigh out a precise amount of this compound powder.
-
Dissolve the powder in a sufficient volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Gently vortex until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
-
Cell Culture Maintenance:
-
Culture cells in the recommended medium supplemented with FBS and Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 70-80% confluency to maintain exponential growth.
-
Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on cell viability and calculate the IC50 value.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate as required by the assay protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control and perform a non-linear regression analysis to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound on the phosphorylation status or expression levels of key proteins in a target signaling pathway.
Protocol:
-
Seed cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 1, 6, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a generic kinase signaling cascade that a novel inhibitor like this compound might target. This is a template and should be modified based on the actual target of this compound.
Caption: Hypothetical inhibition of the MEK/ERK pathway by this compound.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for determining the IC50 of this compound.
How to dissolve and prepare CP-66713 for experiments.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the dissolution and preparation of CP-66713 for experimental use. Due to the limited publicly available data on this specific compound, the following protocols are based on its known solubility in DMSO and general best practices for handling research compounds. Researchers are advised to perform small-scale pilot experiments to optimize conditions for their specific applications.
Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 91896-57-0 |
| Molecular Formula | C₁₅H₁₀ClN₅ |
| Molecular Weight | 295.72 g/mol |
| Description | A potentiator of adenosine receptors. |
**2. Solubility Data
| Solvent | Solubility | Source |
| DMSO | ≥ 5 mg/mL | ChemicalBook[1] |
**3. Application Notes
This compound is described as a potentiator of adenosine receptors. This suggests that it enhances the signaling activity of endogenous adenosine at its receptors (A₁, A₂A, A₂B, and A₃). Its mechanism may involve allosteric modulation of the receptor, inhibition of adenosine uptake, or other indirect means of increasing local adenosine concentrations. Given its function, this compound is a valuable tool for studying the physiological and pathophysiological roles of adenosine signaling in various systems, including the cardiovascular, nervous, and immune systems.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired concentration (e.g., for a 10 mM stock solution, add 338.1 µL of DMSO to 1 mg of this compound).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
Caption: Workflow for this compound Stock Solution Preparation.
Preparation of Working Solutions for In Vitro Experiments
This protocol provides a general method for diluting the DMSO stock solution into an aqueous buffer for use in cell-based assays or other in vitro experiments.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate sterile aqueous buffer (e.g., PBS, DMEM, Krebs-Henseleit solution)
-
Sterile polypropylene tubes
Procedure:
-
Thawing: Thaw a vial of the this compound stock solution at room temperature.
-
Serial Dilution (Optional): If a wide range of concentrations is needed, perform serial dilutions of the stock solution in DMSO.
-
Final Dilution: Add the required volume of the this compound stock solution to the pre-warmed aqueous buffer to achieve the final desired concentration. It is crucial to add the stock solution to the buffer while vortexing or mixing to prevent precipitation.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Ensure that the vehicle control contains the same final concentration of DMSO.
-
-
Use Immediately: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.
Caption: Workflow for In Vitro Working Solution Preparation.
General Protocol for Preparing Formulations for In Vivo Experiments
The formulation of poorly soluble compounds for in vivo studies is challenging and highly dependent on the route of administration and the animal model. The following is a general starting point for creating a simple formulation. Extensive formulation development and tolerability studies are highly recommended.
Materials:
-
This compound powder
-
Solubilizing agents (e.g., DMSO, PEG400, Tween 80, Cremophor EL)
-
Vehicle (e.g., saline, corn oil)
-
Sterile tubes
-
Vortex mixer and/or sonicator
Example Formulation for Intraperitoneal (i.p.) Injection (Aqueous-based):
-
Solubilization: Dissolve this compound in a minimal amount of a suitable organic solvent, such as DMSO.
-
Co-solvent/Surfactant Addition: Add a co-solvent like PEG400 and a surfactant like Tween 80 to the DMSO solution. A common vehicle system is a 10:10:80 ratio of DMSO:Tween 80:Saline.
-
Vehicle Addition: Slowly add the vehicle (e.g., sterile saline) to the organic solution while vortexing or sonicating to form a clear solution or a stable microemulsion.
-
Final Concentration: Adjust the volumes to achieve the desired final concentration of this compound and ensure the final concentration of organic solvents is well-tolerated by the animals.
-
Administration: Administer the freshly prepared formulation to the animals. Always include a vehicle control group in your study.
Example Formulation for Oral (p.o.) Gavage (Oil-based):
-
Suspension: If the compound is not sufficiently soluble for a solution-based formulation at the required dose, a suspension can be prepared.
-
Vehicle Preparation: Prepare a vehicle such as 0.5% carboxymethylcellulose (CMC) in water or corn oil.
-
Milling/Sonication: Reduce the particle size of the this compound powder if necessary using a mortar and pestle or other milling technique.
-
Suspension Formation: Suspend the powdered this compound in the chosen vehicle by vortexing and/or sonicating until a uniform suspension is achieved.
-
Administration: Administer the suspension immediately while ensuring it remains uniformly mixed.
References
Unidentified Compound: CP-66713 Prevents Protocol Development
Despite a comprehensive search of scientific literature and patent databases, the compound designated as CP-66713 could not be identified. As a result, the requested detailed Application Notes and Protocols for its in vivo administration cannot be provided at this time.
Extensive searches for "this compound" across various scientific and patent databases yielded no specific information regarding its chemical structure, mechanism of action, pharmacological properties, or any associated in vivo studies. The identifier "this compound" may be an internal development code that has not been publicly disclosed, or it may be an incorrect designation.
Without foundational information about the compound, it is impossible to generate the requested detailed protocols, data tables, and signaling pathway diagrams. Key information required for such a document includes:
-
Compound Class and Target: Understanding the type of molecule and its biological target is crucial for determining appropriate administration routes and experimental design.
-
Pharmacokinetic and Pharmacodynamic Properties: Data on absorption, distribution, metabolism, and excretion (ADME) as well as the compound's effect on the body are essential for dose selection and frequency.
-
Solubility and Formulation: Knowledge of the compound's solubility is necessary to determine a suitable vehicle for administration.
-
Preclinical Studies: Existing animal studies would provide a basis for recommended administration routes and dosages.
To proceed with this request, please provide additional information that could help in identifying the compound, such as:
-
Alternative names or identifiers.
-
The therapeutic target or disease indication.
-
The chemical class or structure.
-
Any affiliated company or research institution.
-
Relevant publications or patents, even if they do not explicitly use the "this compound" identifier.
Once the compound can be accurately identified, the development of detailed Application Notes and Protocols, including experimental workflows and signaling pathway diagrams, can be initiated.
Application Notes and Protocols: The Use of D-AP5 in Long-Term Potentiation (LTP) Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key cellular mechanism underlying learning and memory.[1] A crucial player in the induction of LTP in many brain regions, including the hippocampus, is the N-methyl-D-aspartate (NMDA) receptor. The activation of NMDA receptors, which is dependent on both glutamate binding and postsynaptic depolarization to relieve a magnesium block, allows for calcium influx into the postsynaptic neuron.[1][2] This calcium influx triggers a cascade of downstream signaling events that ultimately lead to a long-lasting increase in synaptic efficacy.
Given their central role, NMDA receptors are a primary target for pharmacological modulation of LTP. D-2-amino-5-phosphonopentanoic acid (D-AP5 or D-APV) is a potent and selective competitive antagonist of the NMDA receptor.[3] It is widely used in neuroscience research to investigate the role of NMDA receptors in various physiological and pathological processes, including LTP. By competing with glutamate for binding to the NMDA receptor, D-AP5 prevents its activation and the subsequent downstream signaling required for the induction of most forms of LTP. These application notes provide a comprehensive guide to using D-AP5 in LTP experiments.
Data Presentation
The following tables summarize the quantitative data regarding the effect of D-AP5 on the induction of LTP in the CA1 region of the hippocampus. The data is presented as the mean percentage change in the slope of the field excitatory postsynaptic potential (fEPSP) relative to the pre-induction baseline.
| Concentration of D-AP5 | Induction Protocol | % LTP (60 min post-induction) | Reference |
| 0 µM (Control) | High-Frequency Stimulation (HFS) | 150 ± 10% | [4] |
| 10 µM | High-Frequency Stimulation (HFS) | 120 ± 8% | |
| 30 µM | High-Frequency Stimulation (HFS) | 105 ± 5% | |
| 50 µM | High-Frequency Stimulation (HFS) | 100 ± 7% (LTP blocked) | |
| 100 µM | High-Frequency Stimulation (HFS) | 98 ± 6% (LTP blocked) |
| Compound | Target | Effective Concentration (IC50) for LTP Inhibition | Reference |
| D-AP5 | NMDA Receptor Antagonist | ~20-30 µM | |
| MK-801 | NMDA Receptor Channel Blocker | ~0.1-0.5 µM |
Signaling Pathways
The induction of NMDA receptor-dependent LTP involves a complex signaling cascade. The following diagram illustrates the key molecular events.
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Recovery chamber
-
Recording chamber
Solutions:
-
Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 0.5 CaCl2, 7 MgCl2.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 2 CaCl2, 1 MgCl2.
Procedure:
-
Anesthetize the animal deeply according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogen-gassed cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and cut 300-400 µm thick transverse slices in ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing carbogen-gassed aCSF at 32-34°C for at least 30 minutes.
-
After the recovery period, maintain the slices at room temperature in carbogen-gassed aCSF until they are transferred to the recording chamber.
Electrophysiological Recording of LTP
This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) and inducing LTP in the CA1 region of hippocampal slices.
Materials:
-
Prepared hippocampal slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Recording chamber with perfusion system
-
Stimulating electrode (e.g., bipolar tungsten electrode)
-
Recording electrode (e.g., glass micropipette filled with aCSF)
-
D-AP5 stock solution
-
Data acquisition and analysis software
Procedure:
-
Transfer a hippocampal slice to the recording chamber, continuously perfused with carbogen-gassed aCSF at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline test pulses (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a fEPSP amplitude that is 30-40% of the maximum.
-
Record a stable baseline for at least 20-30 minutes.
-
To test the effect of D-AP5, perfuse the slice with aCSF containing the desired concentration of D-AP5 for at least 20 minutes prior to LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-induction to monitor the potentiation.
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Analyze the data by measuring the initial slope of the fEPSP. Normalize the slope values to the average baseline slope and plot them over time.
Experimental Workflow
The following diagram illustrates the general workflow for an LTP experiment investigating the effects of a pharmacological agent like D-AP5.
Conclusion
D-AP5 is an invaluable pharmacological tool for elucidating the role of NMDA receptors in long-term potentiation. By selectively blocking NMDA receptor function, researchers can confirm the NMDA receptor dependence of LTP in their experimental model and investigate the downstream signaling pathways involved. The protocols and data presented in these application notes provide a solid foundation for designing and executing robust and reproducible LTP experiments. Careful adherence to these methodologies will enable researchers to generate high-quality data and contribute to our understanding of the molecular mechanisms of learning and memory.
References
Application Notes and Protocols for CP-66713 in Hippocampal Slice Electrophysiology
A comprehensive search for the compound CP-66713 has yielded no specific information regarding its chemical structure, mechanism of action, or any established protocols for its use in neurophysiological research. Publicly available scientific databases and chemical repositories do not contain entries for a compound with this designation. The "CP" prefix in some chemical compound databases refers to commercial suppliers and is not part of the formal compound name.
Given that the fundamental properties of this compound are unknown, it is not possible to provide a detailed and accurate protocol for its application in hippocampal slice electrophysiology. The creation of such a protocol requires, at a minimum, knowledge of the compound's target and expected physiological effects to design meaningful experiments and interpret the results.
To proceed with developing a protocol, the following information about this compound would be essential:
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Chemical Identity: The formal chemical name and structure of the compound.
-
Mechanism of Action: The specific biological target(s) of the compound (e.g., receptor, ion channel, enzyme).
-
Pharmacological Profile: Whether it acts as an agonist, antagonist, inhibitor, or modulator.
-
Solubility and Stability: Information on appropriate solvents and stability in physiological solutions.
-
Effective Concentration Range: An estimate of the concentrations at which the compound is expected to be active.
Without this critical information, any proposed protocol would be entirely speculative and would not meet the standards of scientific rigor required by the target audience of researchers, scientists, and drug development professionals.
General Protocol for Introducing a Novel Compound in Hippocampal Slice Electrophysiology
For researchers who have access to the proprietary information for this compound, a general workflow for its characterization in hippocampal slices is provided below. This workflow is based on standard electrophysiological procedures and would need to be adapted based on the specific properties of the compound.
I. Experimental Workflow
The following diagram outlines a typical workflow for preparing hippocampal slices and recording electrophysiological data. The introduction of a novel compound like this compound would occur during the recording phase.
CP-66713: A Tool for Investigating Adenosine A2 Receptor Signaling
Application Note & Protocols
For researchers, scientists, and drug development professionals, CP-66713 serves as a valuable pharmacological tool for the investigation of adenosine A2 receptor signaling pathways. This document provides a summary of its known characteristics, along with detailed protocols for its application in both in vitro and in vivo experimental settings.
Introduction to Adenosine Signaling and this compound
Adenosine is a ubiquitous nucleoside that plays a critical role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in diverse functions, including neurotransmission, cardiovascular function, inflammation, and immunity. The A1 and A3 receptors typically couple to Gi proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, the A2A and A2B receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.
This compound has been identified as an antagonist of the adenosine A2 receptor. While its complete selectivity profile across all adenosine receptor subtypes is not extensively detailed in publicly available literature, it has been utilized in research to probe the functional roles of A2 receptors, particularly in the central nervous system.
Physicochemical Properties and Pharmacological Data
While comprehensive data on the binding affinities of this compound at all adenosine receptor subtypes is limited, the available information indicates its activity as an adenosine A2 receptor antagonist.
| Compound | Target | Action | Affinity (Ki) |
| This compound | Adenosine A2 Receptor | Antagonist | 22 nM |
Note: The specific subtype (A2A or A2B) for the reported Ki value is not consistently specified in the available literature. Further characterization is recommended for definitive subtype selectivity.
Adenosine Signaling Pathways
The activation of adenosine receptors initiates distinct intracellular signaling cascades. The A2 receptors, the primary targets of this compound, are crucial in pathways that elevate intracellular cAMP.
Figure 1: Adenosine A2 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
The following are detailed protocols for the application of this compound in common experimental paradigms to study adenosine A2 receptor signaling.
In Vitro Application: Hippocampal Slice Electrophysiology
This protocol is adapted from studies investigating the role of adenosine receptors in synaptic plasticity, such as long-term potentiation (LTP).
Objective: To investigate the effect of this compound on synaptic transmission and plasticity in acute hippocampal slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 glucose.
-
Dissection tools
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Vibrating microtome
-
Recording chamber
-
Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)
-
Perfusion system
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Slice Preparation:
-
Anesthetize a rodent (e.g., guinea pig or rat) according to approved institutional animal care and use committee protocols.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, carbogen-gassed aCSF.
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Prepare 400-500 µm thick transverse hippocampal slices using a vibrating microtome.
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Transfer the slices to an interface or submerged holding chamber containing carbogenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
-
Application of this compound:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF.
-
Switch the perfusion to the aCSF containing this compound and record the effects on baseline synaptic transmission.
-
To study its effect on synaptic plasticity, apply this compound before, during, and after the induction of LTP (e.g., via high-frequency stimulation).
-
-
Data Analysis:
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Measure the slope of the fEPSP to quantify synaptic strength.
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Compare the fEPSP slope before and after the application of this compound to determine its effect on baseline transmission.
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Compare the magnitude of LTP in the presence and absence of this compound.
-
Application Notes and Protocols: Combining CP-66713 with Other Pharmacological Agents
A comprehensive search of publicly available scientific literature and databases has yielded no information on a compound designated CP-66713. Consequently, it is not possible to provide application notes, experimental protocols, or signaling pathway diagrams related to its combination with other pharmacological agents.
The core requirements of detailing its mechanism of action, summarizing quantitative data from combination studies, and providing established experimental protocols cannot be fulfilled without foundational information on the compound itself. Scientific literature is devoid of any mention of this compound, suggesting it may be an internal designation not yet disclosed publicly, a misidentified compound, or a compound that has not been the subject of published research.
For researchers, scientists, and drug development professionals interested in exploring novel combination therapies, the following general principles and methodologies are recommended:
General Principles for Investigating Novel Combination Therapies
When evaluating the potential of a novel compound for combination therapy, a systematic approach is crucial. This typically involves:
-
Target Identification and Mechanism of Action Elucidation: Understanding the molecular target and the signaling pathways modulated by the investigational compound is the first step. This provides a rational basis for selecting potential combination partners that may act synergistically, additively, or to overcome potential resistance mechanisms.
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In Vitro Synergy Screening: Initial studies are often performed using cell lines relevant to the therapeutic area of interest. A checkerboard assay is a common method to assess the interaction between two compounds. The Combination Index (CI) is a quantitative measure used to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Elucidation of Combined Effects on Signaling Pathways: Once synergy is identified, further investigation into the underlying molecular mechanisms is required. This can involve techniques such as Western blotting, immunoprecipitation, and phosphoproteomics to understand how the combination of agents affects key signaling nodes.
-
In Vivo Efficacy and Toxicity Studies: Promising combinations from in vitro studies are then advanced to preclinical animal models. These studies aim to determine if the observed synergy translates to an in vivo setting and to assess the toxicity profile of the combination therapy.
Hypothetical Experimental Workflow for a Novel Compound
The following diagram illustrates a generalized workflow for investigating a novel compound in combination with other agents.
Caption: A generalized workflow for the preclinical evaluation of a novel compound in combination therapy.
Without specific information on this compound, any further detail would be purely speculative and not grounded in scientific evidence. Researchers are encouraged to consult scientific literature for established protocols and methodologies relevant to their specific compound and therapeutic area of interest.
Application Notes and Protocols for Western Blot Analysis of Cells Treated with CP-66713
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides a comprehensive guide for performing Western blot analysis on cells treated with the compound CP-66713. Due to the current lack of publicly available information on the specific molecular target and mechanism of action of this compound, this protocol is presented as a general framework for assessing changes in protein expression and signaling pathways following treatment with a novel compound. The provided examples focus on the well-characterized Cyclin-Dependent Kinase (CDK) inhibitor p21 Waf1/Cip1 signaling pathway, which is a common target in cell cycle regulation and a plausible, though unconfirmed, pathway that could be affected by an uncharacterized compound.
Disclaimer: The signaling pathway and specific protein targets mentioned in this document are illustrative examples. Researchers must independently validate the actual molecular target and signaling cascade affected by this compound to generate meaningful data.
Data Presentation
To facilitate the analysis and comparison of experimental results, all quantitative data should be organized into clear and structured tables. The following tables provide templates for recording and presenting data from a Western blot experiment designed to assess the effects of this compound.
Table 1: Experimental Conditions
| Parameter | Description |
| Cell Line | e.g., HeLa, A549, MCF-7, etc. |
| Seeding Density | e.g., 1 x 10^6 cells/well in a 6-well plate |
| This compound Concentrations | e.g., 0 µM (vehicle), 1 µM, 5 µM, 10 µM |
| Treatment Duration | e.g., 24 hours, 48 hours |
| Replicates | e.g., n=3 |
Table 2: Protein Quantification
| Sample Name | Concentration (µg/µL) | 280 nm Absorbance |
| Untreated Control 1 | ||
| Untreated Control 2 | ||
| Untreated Control 3 | ||
| This compound (1 µM) 1 | ||
| This compound (1 µM) 2 | ||
| This compound (1 µM) 3 | ||
| ... |
Table 3: Densitometry Analysis of Western Blot Results
| Target Protein | Treatment Group | Normalized Band Intensity (Target/Loading Control) | Fold Change vs. Control | p-value |
| p21Waf1/Cip1 | Untreated Control | 1.0 | N/A | |
| This compound (1 µM) | ||||
| This compound (5 µM) | ||||
| This compound (10 µM) | ||||
| Phospho-Rb (Ser807/811) | Untreated Control | 1.0 | N/A | |
| This compound (1 µM) | ||||
| This compound (5 µM) | ||||
| This compound (10 µM) | ||||
| Cyclin D1 | Untreated Control | 1.0 | N/A | |
| This compound (1 µM) | ||||
| This compound (5 µM) | ||||
| This compound (10 µM) | ||||
| β-Actin (Loading Control) | Untreated Control | 1.0 | 1.0 | N/A |
| This compound (1 µM) | ||||
| This compound (5 µM) | ||||
| This compound (10 µM) |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the Western blot analysis of cells treated with this compound.
Cell Culture and Treatment
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Cell Seeding: Plate the chosen cell line in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that allows them to reach 70-80% confluency at the time of harvest.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
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Cell Treatment: Once the cells have reached the desired confluency, replace the culture medium with the medium containing the different concentrations of this compound or vehicle control.
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Incubation: Incubate the cells for the predetermined duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Cell Lysis and Protein Extraction
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Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
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Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[2][3] The volume of lysis buffer will depend on the size of the culture vessel (e.g., 100-200 µL for a well in a 6-well plate).
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Scraping: Use a cell scraper to detach the cells from the surface of the plate in the presence of the lysis buffer.[4]
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Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
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Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[4]
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Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
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Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
Protein Concentration Determination
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Assay Selection: Use a standard protein quantification method such as the Bicinchoninic Acid (BCA) assay or the Bradford assay to determine the protein concentration of each lysate.
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Standard Curve: Prepare a series of protein standards (e.g., using Bovine Serum Albumin - BSA) of known concentrations to generate a standard curve.
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Measurement: Measure the absorbance of the standards and the unknown samples using a spectrophotometer at the appropriate wavelength (e.g., 562 nm for BCA assay).
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Calculation: Determine the protein concentration of the samples by interpolating their absorbance values from the standard curve.
SDS-PAGE and Western Blotting
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Sample Preparation: Based on the protein concentration, dilute the lysates in Laemmli sample buffer to ensure equal loading of total protein (typically 20-30 µg) per lane. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
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Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel (SDS-PAGE). The percentage of acrylamide in the gel should be chosen based on the molecular weight of the target protein(s). Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
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Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
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Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
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Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
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Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
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Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.
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Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for loading differences.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate a hypothetical signaling pathway that could be investigated and the general experimental workflow.
Caption: Hypothetical signaling pathway for this compound action.
Caption: Western blot experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. p21 Waf1/Cip1 (12D1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
CP-66713 not dissolving properly in [solvent].
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with compounds like CP-66713, particularly focusing on dissolution issues.
Troubleshooting Dissolution of this compound
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Below are common issues and recommended solutions.
FAQs for this compound Dissolution
Q1: My this compound is not dissolving in my chosen solvent. What should I do?
A1: If you are experiencing solubility issues with this compound, consider the following troubleshooting steps:
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Increase Agitation: Ensure the solution is being mixed thoroughly. Vortexing or sonication can often help dissolve a stubborn compound.[1]
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Gentle Heating: Modestly increasing the temperature of the solution can enhance solubility. However, be cautious about the compound's stability at higher temperatures.[1]
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Change the Solvent: If you are using an aqueous buffer, you might need to use an organic co-solvent.[1] Common laboratory solvents to consider are dimethyl sulfoxide (DMSO), ethanol, and methanol.
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pH Adjustment: The solubility of some compounds is pH-dependent. Determining the pKa of your compound can help in deciding whether to adjust the pH of the solution.[1]
Q2: I've used a co-solvent, but this compound is still precipitating out of my aqueous solution. What's the next step?
A2: Precipitation after adding a co-solvent stock to an aqueous medium is a common problem. Here are some strategies to overcome this:
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Increase Co-solvent Concentration: You can try to gradually increase the percentage of the co-solvent in your final solution. Be mindful that high concentrations of organic solvents can be toxic to cells in cell-based assays.[1]
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Try a Different Co-solvent: The ideal co-solvent is specific to the compound. You may need to test a few different options to find the most suitable one.
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Use a Surfactant: Surfactants like sodium lauryl sulfate (SLS) can be used to achieve sink conditions for poorly soluble compounds.
Q3: How can I ensure the stability of my this compound in solution?
A3: Compound degradation can lead to inaccurate results. To ensure the stability of this compound:
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Consult the Datasheet: Always refer to the manufacturer's documentation for information on the compound's stability in different solvents and pH ranges.
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Proper Storage: Store stock solutions in small, single-use aliquots at the recommended temperature to avoid repeated freeze-thaw cycles.
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Fresh Solutions: Prepare working solutions fresh for each experiment to minimize degradation.
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Protect from Light: If the compound is light-sensitive, store it in amber vials or containers wrapped in foil.
Common Laboratory Solvents
The choice of solvent is crucial for dissolving your compound. Below is a table summarizing the properties of some common laboratory solvents.
| Solvent Name | Density (g/mL) | Boiling Point (°C) | Dielectric Constant | UV Cutoff (nm) |
| Acetone | 0.791 | 56 | 20.7 | 330 |
| Acetonitrile | 0.786 | 82 | 37.5 | 190 |
| Dimethyl Sulfoxide (DMSO) | 1.100 | 189 | 46.7 | 268 |
| Ethanol | 0.789 | 78.5 | 24.5 | 210 |
| Methanol | 0.792 | 64.7 | 32.7 | 205 |
| Water | 1.000 | 100 | 80.1 | - |
Note: Data sourced from publicly available chemical properties databases.
Experimental Protocols
Protocol for Preparing a Stock Solution of a Poorly Soluble Compound
This protocol provides a general procedure for preparing a stock solution of a compound with low aqueous solubility, like this compound, using a co-solvent.
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Determine the Desired Stock Concentration: Decide on a stock concentration that is significantly higher than your final experimental concentration to minimize the volume of co-solvent in your final assay.
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Select a Co-solvent: Based on available data or empirical testing, choose a suitable organic solvent such as DMSO or ethanol.
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Weigh the Compound: Accurately weigh the required amount of the compound using a calibrated analytical balance.
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Dissolve the Compound:
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Add the appropriate volume of the chosen co-solvent to the weighed compound.
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Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
-
Sterile Filtration (if for cell culture): If the stock solution will be used in cell-based assays, sterile filter it through a 0.22 µm syringe filter that is compatible with the co-solvent.
-
Aliquoting and Storage:
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Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) and protected from light.
-
Visualizing Experimental Workflows and Pathways
Troubleshooting Workflow for Compound Dissolution
The following diagram illustrates a logical workflow for troubleshooting issues with compound dissolution.
A troubleshooting workflow for dissolving a compound.
Hypothetical Signaling Pathway for this compound
As the specific signaling pathway for this compound is not publicly available, the following diagram illustrates a hypothetical pathway where this compound acts as an inhibitor of a kinase in a generic signaling cascade.
Hypothetical signaling pathway for this compound.
References
Technical Support Center: Optimizing CP-66713 Dosage for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of CP-66713 in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known by its chemical name 4-amino-8-chloro-1-phenyl[1][2][3]triazolo[4,3-a]quinoxaline, is a potent and selective antagonist of the adenosine A2A receptor.[3] Adenosine A2A receptors are G-protein coupled receptors that play a significant role in various physiological processes. By blocking the A2A receptor, this compound can modulate downstream signaling pathways, which has been primarily investigated for its potential as a rapid-onset antidepressant.[3]
Q2: What are the recommended starting dosages for this compound in animal models?
Q3: In which animal models has the therapeutic potential of this compound or similar compounds been evaluated?
A3: Compounds of the 4-aminotriazolo[4,3-a]quinoxaline class, to which this compound belongs, have been evaluated in the Porsolt's behavioral despair model in rats. This model is a widely used screening tool for assessing the efficacy of potential antidepressant medications.
Q4: What is the in vitro potency of this compound?
A4: this compound is a highly potent adenosine A2A receptor antagonist. The table below summarizes its key in vitro activity metrics.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor | Species | Reference |
| IC50 | 21 nM | Adenosine A2 | Rat | |
| Selectivity | 13-fold | A2 vs. A1 | Rat |
Table 2: In Vivo Dosages of Analagous Adenosine A2A Receptor Antagonists in Rodent Models
| Compound | Animal Model | Dosage Range | Route of Administration | Observed Effect |
| KW-6002 | Rat | 1-10 mg/kg | i.p. | Reversal of motor deficits |
| ZM 241385 | Mouse | 1-10 mg/kg | i.p. | Antidepressant-like effects |
| SCH 58261 | Mouse | 0.5-5 mg/kg | i.p. | Antidepressant-like effects |
| CGS 15943 | Hamster | 30 mg/kg | i.p. | Aggravation of dystonia |
Experimental Protocols
Porsolt's Behavioral Despair Test (Forced Swim Test) in Rats
This protocol is a standard method for screening potential antidepressant compounds.
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Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
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Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
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Pre-test Session: On the first day, place each rat individually into the cylinder for a 15-minute pre-swim session. This is to induce a state of behavioral despair.
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Drug Administration: Administer this compound or vehicle at the desired dose and route of administration at a specified time before the test session (e.g., 30-60 minutes for i.p. injection).
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Test Session: 24 hours after the pre-test session, place the rats back into the swim cylinder for a 5-minute test session.
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Data Collection: Record the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
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Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Mandatory Visualization
Caption: Adenosine A2A Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting guide for common issues in this compound animal studies.
References
- 1. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Unexpected side effects of CP-66713 in vivo.
Notice: Information regarding the investigational compound CP-66713 is not publicly available. The following content is a template and should be populated with specific experimental data once available.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What is the primary mechanism of action of this compound? | Data not available. The specific molecular targets and pathways modulated by this compound have not been publicly disclosed. |
| Q2: What are the known on-target in vivo effects of this compound? | Data not available. Preclinical and clinical data on the expected pharmacological effects of this compound are not in the public domain. |
| Q3: Have any unexpected side effects been observed with this compound in vivo? | Data not available. There are no public reports detailing unexpected adverse events or side effects associated with the in vivo administration of this compound. |
| Q4: Is there a known dose-dependent toxicity profile for this compound? | Data not available. Information regarding the safety pharmacology and toxicology of this compound, including any dose-limiting toxicities, has not been published. |
| Q5: Are there any known species-specific differences in the side effect profile of this compound? | Data not available. Comparative safety data across different animal models are not publicly accessible. |
Troubleshooting Guides for In Vivo Experiments
Issue 1: Unanticipated Physiological Changes Observed Post-Administration
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Question: We observed [Specify Unanticipated Physiological Change, e.g., transient hypertension, unexpected sedation ] in our animal models following administration of this compound. Is this a known side effect?
-
Answer:
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Currently, there is no publicly available data to confirm or deny this observation as a known side effect of this compound.
-
Recommended Actions:
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Establish a Dose-Response Relationship: Conduct a dose-ranging study to determine if the observed effect is dose-dependent.
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Control Groups: Ensure appropriate vehicle control groups are included to rule out effects of the formulation.
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Monitor Vital Signs: Implement continuous monitoring of relevant physiological parameters (e.g., heart rate, blood pressure, body temperature) to characterize the onset, duration, and magnitude of the effect.
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Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of key organs to identify any potential tissue-level changes.
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Experimental Protocol: Preliminary Dose-Response Study for Unexpected Physiological Effects
| Step | Procedure | Details |
| 1 | Animal Model | Specify species, strain, age, and sex of the animals used. |
| 2 | Acclimatization | Acclimatize animals to the housing conditions for a minimum of 7 days prior to the experiment. |
| 3 | Group Allocation | Randomly assign animals to a minimum of four groups: Vehicle Control, Low Dose this compound, Mid Dose this compound, and High Dose this compound. (n=X per group). |
| 4 | Baseline Measurements | Record baseline physiological parameters for all animals for at least 3 consecutive days prior to dosing. |
| 5 | Compound Administration | Administer this compound or vehicle via the intended clinical route (e.g., intravenous, oral). |
| 6 | Post-Dose Monitoring | Continuously monitor the specific physiological parameter of interest for a defined period (e.g., 24 hours) post-administration. |
| 7 | Data Analysis | Analyze the data to compare the different dose groups to the vehicle control and assess for a dose-dependent effect. |
Logical Workflow for Investigating Unexpected Side Effects
Caption: Troubleshooting workflow for an unexpected in vivo finding.
Issue 2: Contradictory Results Compared to In Vitro Data
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Question: Our in vitro assays with this compound suggested [Specify In Vitro Result, e.g., potent inhibition of target X ], but we are not observing the expected downstream physiological effect in vivo. Why might this be?
-
Answer:
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Discrepancies between in vitro and in vivo results can arise from a number of factors related to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.
-
Potential Causes & Troubleshooting Steps:
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Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.
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Protocol: Conduct a pharmacokinetic (PK) study to measure plasma and tissue concentrations of this compound over time.
-
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Rapid Metabolism: The compound may be rapidly metabolized into inactive forms.
-
Protocol: Perform metabolite identification studies using plasma and liver microsomes.
-
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Target Engagement: The compound may not be engaging the target in the complex in vivo environment.
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Protocol: Develop and validate a target engagement biomarker assay to confirm that this compound is binding to its intended target in the tissue of interest.
-
-
-
Signaling Pathway: Hypothetical Target Engagement Failure
Caption: In vitro vs. in vivo target engagement discrepancy.
Disclaimer: The information provided is for guidance purposes only and is based on general principles of pharmacology and drug development. As no specific data for this compound is publicly available, all experimental protocols and troubleshooting steps are hypothetical. Researchers should always adhere to their institution's guidelines and regulations for animal experimentation.
Preventing CP-66713 degradation in solution.
This technical support center provides guidance on preventing the degradation of Bortezomib in solution. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Bortezomib powder and reconstituted solutions?
A1: Unopened vials of lyophilized Bortezomib should be stored at controlled room temperature, 20°C to 25°C (68°F to 77°F), and protected from light.[1][2] Once reconstituted, the stability of the solution depends on the concentration, storage temperature, and container. For research purposes, it is crucial to adhere to specific storage conditions to minimize degradation.
Q2: What is the recommended solvent for reconstituting Bortezomib?
A2: Bortezomib should be reconstituted with sterile 0.9% Sodium Chloride (NaCl) injection.[3][4] The use of other solvents may affect the stability and solubility of the compound.
Q3: How long is the reconstituted Bortezomib solution stable?
A3: The stability of reconstituted Bortezomib in 0.9% NaCl varies with concentration and storage temperature. Solutions at a concentration of 2.5 mg/mL are physically and chemically stable for up to 21 days at 4°C or 23°C in the original glass vial or in polypropylene syringes.[5] At a concentration of 1 mg/mL, the solution is stable for up to 42 days under the same conditions. For subcutaneous administration preparations (2.5 mg/mL), stability has been demonstrated for 7 days at 5 ± 3°C and for 24 hours at 20-30°C when protected from light.
Q4: What are the known degradation pathways for Bortezomib in solution?
A4: Bortezomib is susceptible to degradation under various conditions. The primary degradation pathways include:
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Hydrolysis: Bortezomib can undergo hydrolysis under acidic, basic, and neutral conditions.
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Oxidation: The boronic acid moiety is prone to oxidative degradation.
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Racemization: Racemization of the l-proline and l-serine moieties can occur under acidic and alkaline conditions, respectively.
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Photodegradation: Exposure to light can contribute to degradation.
Troubleshooting Guide
Issue: I am observing a loss of compound activity in my experiments.
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Possible Cause 1: Solution Degradation. Bortezomib in solution can degrade over time, especially if not stored properly.
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Solution: Prepare fresh solutions for each experiment or validate the stability of your stored solutions under your specific laboratory conditions. Refer to the stability data tables below. Ensure solutions are protected from light and stored at the recommended temperature.
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Possible Cause 2: Improper Reconstitution. Incorrect solvent or reconstitution procedure can lead to incomplete dissolution or accelerated degradation.
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Solution: Reconstitute lyophilized Bortezomib powder with sterile 0.9% NaCl to the desired concentration. Ensure complete dissolution, which should occur in less than 2 minutes.
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Possible Cause 3: Incompatible Experimental Conditions. The pH and presence of oxidative agents in your experimental buffers could be causing degradation.
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Solution: Bortezomib is known to be unstable in acidic and basic conditions. Evaluate the pH of your buffers and consider performing a buffer stability study. Avoid strong oxidizing agents in your experimental setup.
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Issue: I see particulate matter or discoloration in my reconstituted Bortezomib solution.
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Possible Cause: Degradation or Contamination. The presence of particulates or a change in color indicates that the solution may have degraded or been contaminated.
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Solution: Do not use the solution. Reconstituted Bortezomib should be a clear and colorless solution. Discard the solution and prepare a fresh one using aseptic techniques.
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Data Presentation
Table 1: Stability of Reconstituted Bortezomib (1.0 mg/mL) in 0.9% NaCl
| Storage Temperature | Storage Container | Duration | Percent of Initial Concentration Remaining | Reference |
| 4°C | Original Vial | 42 days | >98% | |
| 23°C (Room Temp) | Original Vial | 42 days | >98% | |
| 5°C (Protected from light) | Glass Vial | 5 days | >95% | |
| 5°C (Protected from light) | Polypropylene Syringe | 5 days | >95% |
Table 2: Stability of Reconstituted Bortezomib (2.5 mg/mL) in 0.9% NaCl
| Storage Temperature | Storage Container | Duration | Percent of Initial Concentration Remaining | Reference |
| 4°C | Original Vial / Syringe | 21 days | >95.26% | |
| 23°C (Room Temp) | Original Vial / Syringe | 21 days | >95.26% | |
| 5 ± 3°C (Protected from light) | Original Vial / Syringe | 7 days | >95% | |
| 20-30°C (Protected from light) | Original Vial / Syringe | 24 hours | >95% |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Bortezomib
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Bring the vial of lyophilized Bortezomib to room temperature.
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Using a sterile syringe, add the appropriate volume of sterile 0.9% Sodium Chloride injection to the vial.
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For a 1 mg/mL solution from a 3.5 mg vial, add 3.5 mL of 0.9% NaCl.
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For a 2.5 mg/mL solution from a 3.5 mg vial, add 1.4 mL of 0.9% NaCl.
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Gently swirl the vial until the powder is completely dissolved. The solution should be clear and colorless.
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Visually inspect the solution for any particulate matter or discoloration before use.
Protocol 2: Stability Testing of Bortezomib in Solution
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Prepare a stock solution of Bortezomib in 0.9% NaCl at the desired concentration as described in Protocol 1.
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Aliquot the solution into appropriate storage containers (e.g., original glass vials, polypropylene syringes).
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Store the aliquots under the desired conditions (e.g., 4°C, 23°C, protected from light).
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At specified time points (e.g., day 0, 1, 7, 14, 21), remove an aliquot for analysis.
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Analyze the concentration of Bortezomib using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
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Mobile Phase Example: 0.1% formic acid and acetonitrile in a gradient mode.
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Column Example: C18 column (e.g., Hibar-Purospher STAR, C18, 250 × 4.6 mm, 5 μm).
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Calculate the percentage of the initial concentration remaining at each time point.
Visualizations
Caption: Major degradation pathways of Bortezomib in solution.
Caption: Experimental workflow for Bortezomib stability testing.
Caption: Troubleshooting logic for Bortezomib degradation issues.
References
Interpreting conflicting results with CP-66713.
Welcome to the technical support center for CP-66713. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting potential issues encountered while working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective adenosine A2 receptor antagonist.[1] It belongs to the 4-amino[2][3]triazolo[4,3-a]quinoxaline class of compounds. Its primary mechanism of action is to block the binding of adenosine to the A2A receptor subtype, thereby inhibiting the downstream signaling cascade. In many cell types, this results in a modulation of cyclic AMP (cAMP) levels.[1]
Q2: What are the potential therapeutic applications of this compound?
Research has suggested that this compound may have therapeutic potential as a novel and rapid-acting antidepressant agent. This is based on its ability to reduce immobility in preclinical models of depression, such as Porsolt's behavioral despair model in rats.
Q3: Are there known off-target effects for this compound?
While this compound is reported to be a selective A2A adenosine receptor antagonist, the quinoxaline scaffold is known to be pharmacologically active and can interact with other targets. For instance, derivatives of thetriazolo[4,3-a]quinoxaline scaffold have been identified as BET inhibitors in the context of cancer treatment. While direct off-target activities for this compound have not been extensively documented in the provided search results, researchers should be mindful of potential unexpected effects.
Troubleshooting Conflicting Results
Scenario 1: Unexpected cAMP Levels in Response to this compound Treatment
Question: We are using this compound to antagonize the A2A receptor in our cell line. We expect to see an attenuation of the adenosine-induced increase in cAMP. However, in some experiments, we observe no effect, and in others, we see a slight increase in basal cAMP levels even without adenosine stimulation. How can we interpret these conflicting results?
Possible Causes and Troubleshooting Steps:
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Cell Line Specific A2A Receptor Expression and Coupling: The density and coupling efficiency of A2A receptors can vary significantly between cell lines.
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Troubleshooting: Confirm A2A receptor expression in your cell line using qPCR, Western blot, or a radioligand binding assay.
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Receptor Desensitization or Downregulation: Prolonged exposure to endogenous adenosine or other receptor agonists in the cell culture media can lead to desensitization or downregulation of A2A receptors.
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Troubleshooting: Serum-starve the cells for a few hours before the experiment to minimize the influence of endogenous ligands.
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Experimental Protocol Variations: Inconsistent incubation times, cell densities, or reagent concentrations can lead to variability.
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Troubleshooting: Standardize all experimental parameters. A detailed experimental protocol for assessing A2A receptor antagonism is provided below.
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Off-Target Effects: At higher concentrations, this compound might interact with other signaling pathways that influence cAMP levels.
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Troubleshooting: Perform a dose-response curve to ensure you are using the lowest effective concentration of this compound.
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Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay | Value | Selectivity | Reference |
| Adenosine A2 Receptor | Inhibition of [³H]-NECA binding | IC₅₀ = 21 nM | 13-fold vs. A1 | |
| Adenosine A1 Receptor | Inhibition of [³H]-CHA binding | > 273 nM | - |
Experimental Protocols
Key Experiment: Functional Assay for A2A Receptor Antagonism via cAMP Measurement
This protocol outlines a general procedure to assess the antagonist activity of this compound on adenosine A2A receptors in a cultured cell line.
Materials:
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Cell line expressing adenosine A2A receptors
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Cell culture medium (e.g., DMEM)
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Fetal Bovine Serum (FBS)
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Phosphate Buffered Saline (PBS)
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This compound
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Adenosine (or a selective A2A agonist like CGS-21680)
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cAMP assay kit (e.g., ELISA or HTRF-based)
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3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
Procedure:
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Cell Culture: Plate cells at an appropriate density in a 96-well plate and grow to ~80-90% confluency.
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Serum Starvation: Prior to the assay, replace the growth medium with serum-free medium and incubate for 2-4 hours.
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Pre-treatment with Antagonist:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Dilute this compound to various concentrations in assay buffer containing IBMX (to prevent cAMP degradation).
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Remove the serum-free medium and add the this compound solutions to the cells.
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Incubate for 20-30 minutes at 37°C.
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Agonist Stimulation:
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Prepare a solution of adenosine at a concentration that elicits a submaximal response (e.g., EC₈₀).
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Add the adenosine solution to the wells already containing this compound.
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Incubate for 15-30 minutes at 37°C.
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cAMP Measurement:
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Lyse the cells according to the cAMP assay kit manufacturer's instructions.
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Measure the intracellular cAMP concentration using the provided protocol.
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Data Analysis:
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Plot the cAMP concentration against the log of the this compound concentration.
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Calculate the IC₅₀ value for this compound, which represents the concentration that inhibits 50% of the adenosine-stimulated cAMP production.
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Visualizations
Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound antagonist activity.
References
- 1. 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxalin-4-amines as highly potent A1 and A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of CP-66713
Information regarding the off-target effects of the compound designated as CP-66713 is not available in the public domain.
Extensive searches of scientific literature, patent databases, and chemical registries have not yielded any specific information for a compound with the identifier "this compound." This suggests that "this compound" may be an internal development code, a confidential internal designation, or potentially an incorrect identifier.
Without publicly available data on the primary target, chemical structure, and mechanism of action of this compound, it is not possible to provide a summary of its off-target effects, create troubleshooting guides, or generate the detailed content requested.
We recommend the following actions for researchers, scientists, and drug development professionals seeking information on this compound:
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Verify the Compound Identifier: Please double-check the compound name and any associated identifiers to ensure accuracy. There may be a typographical error, or the compound might be more commonly known by a different name.
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Consult Internal Documentation: If this compound is a compound from within your organization, please refer to internal research and development documentation, safety data sheets (SDS), or contact the relevant internal chemistry or pharmacology department.
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Contact the Source/Supplier: If the compound was obtained from an external source or collaborator, we advise contacting them directly to request detailed information regarding its selectivity profile and any known off-target activities.
This technical support center is committed to providing accurate and actionable information. Should "this compound" be a publicly documented compound under a different identifier, please provide the alternative name, and we will endeavor to generate the requested content.
Technical Support Center: Controlling for Vehicle Effects with CP-66713
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively controlling vehicle effects when working with the adenosine A2 receptor antagonist, CP-66713.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a vehicle control necessary?
A1: this compound is a potent and selective antagonist of the adenosine A2 receptor, belonging to the 4-amino[1][2]triazolo[4,3-a]quinoxaline class of compounds.[3] Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions and requires an organic solvent, such as dimethyl sulfoxide (DMSO), for solubilization in experimental settings. This solvent is referred to as the "vehicle." A vehicle control group, which receives the vehicle without the dissolved compound, is essential to distinguish the biological effects of this compound from any potential effects of the solvent itself.[2]
Q2: What is the recommended vehicle and final concentration for this compound in in vitro assays?
A2: The most common vehicle for hydrophobic compounds like this compound in in vitro studies is DMSO. It is crucial to keep the final concentration of DMSO in your cell culture media as low as possible, typically at or below 0.1% (v/v), as higher concentrations can induce cytotoxicity and other off-target effects. However, the optimal concentration can be cell-line specific, so it is best practice to perform a vehicle tolerance test to determine the maximum concentration that does not affect your experimental system.
Q3: How do I prepare my this compound stock solution and working dilutions to minimize precipitation?
A3: To minimize precipitation, a high-concentration stock solution of this compound should first be prepared in 100% DMSO (e.g., 10-50 mM). For experiments, a serial dilution of this stock should be made in pre-warmed (37°C) aqueous buffer or cell culture medium. It is recommended to add the compound stock dropwise while gently vortexing the medium to avoid localized high concentrations that can lead to the compound "crashing out" of solution.
Q4: What are the potential off-target effects of the vehicle that I need to control for?
A4: Organic solvents like DMSO are not biologically inert and can have various effects on cells, including:
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Alterations in cell growth and viability
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Induction of cell differentiation
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Changes in gene expression
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Influence on signaling pathways
Therefore, a vehicle-only control is critical to ensure that the observed effects are due to this compound and not the solvent.
Troubleshooting Guides
Issue 1: Vehicle control group shows a significant biological effect compared to the untreated control group.
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Possible Cause: The concentration of the vehicle (e.g., DMSO) is too high and is causing cellular stress or other biological responses.
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Troubleshooting Steps:
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Perform a Vehicle Tolerance Assay: Before your main experiment, test a range of vehicle concentrations on your cells to determine the highest concentration that does not cause a significant effect on the readout you are measuring (e.g., cell viability, gene expression).
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Lower the Vehicle Concentration: If possible, reduce the final concentration of the vehicle in your assay. This might require preparing a more concentrated stock of this compound.
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Standardize Vehicle Concentration Across All Wells: Ensure that the final concentration of the vehicle is identical in all wells, including the compound-treated and vehicle control wells.
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Issue 2: High variability in results between replicate wells treated with this compound.
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Possible Cause: Inconsistent dissolution or precipitation of this compound in the aqueous experimental medium.
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Troubleshooting Steps:
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Improve Dissolution Method: When preparing working solutions, ensure the aqueous medium is pre-warmed to 37°C and that the this compound stock is added slowly with constant mixing.
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Visually Inspect for Precipitation: Before adding the treatment to your cells, visually inspect the solution for any signs of cloudiness or precipitate.
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Consider Solubility Enhancers: For particularly challenging compounds, the use of solubility-enhancing excipients like cyclodextrins may be explored, though this would require additional controls.
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Experimental Protocols
Protocol 1: In Vitro Vehicle Tolerance Assay
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Cell Seeding: Seed your cells of interest in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.
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Prepare Vehicle Dilutions: Prepare a serial dilution of your chosen vehicle (e.g., DMSO) in your complete cell culture medium. A typical range to test would be from 0.01% to 1.0% (v/v). Include a "medium-only" control group.
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Treatment: Replace the existing medium with the medium containing the different vehicle concentrations.
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Incubation: Incubate the cells for the same duration as your planned experiment with this compound.
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Assay: Perform your primary assay (e.g., cell viability assay, reporter gene assay) to measure the effect of the vehicle at each concentration.
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Data Analysis: Determine the highest concentration of the vehicle that does not produce a statistically significant change compared to the medium-only control. This will be your maximum allowable vehicle concentration for subsequent experiments.
Table 1: Example Data from a DMSO Tolerance Assay on a Hypothetical Cell Line
| Final DMSO Concentration (v/v) | Cell Viability (% of Control) | Standard Deviation |
| 0.01% | 101.2% | 4.5% |
| 0.05% | 99.8% | 5.1% |
| 0.1% | 98.5% | 4.8% |
| 0.5% | 85.3% | 6.2% |
| 1.0% | 60.1% | 7.9% |
In this example, 0.1% DMSO would be the recommended maximum final concentration.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Adenosine A2 Receptor Antagonism
This compound acts as an antagonist at the adenosine A2 receptor. Under normal physiological conditions, adenosine binds to the A2 receptor, a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). By blocking this interaction, this compound prevents this signaling cascade.
References
Technical Support Center: Troubleshooting CP-96345 in Electrophysiology Recordings
Disclaimer: The compound "CP-66713" was not found in the available literature. This guide focuses on CP-96345 , a well-characterized neurokinin-1 (NK1) receptor antagonist with known effects in electrophysiological studies. Please verify the identity of your compound.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the NK1 receptor antagonist CP-96345 in electrophysiology experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am not seeing the expected effect of my NK1 receptor agonist after applying CP-96345. How can I be sure the antagonist is working?
A1: First, ensure that your experimental preparation expresses functional NK1 receptors. The lack of a response to a selective NK1 agonist in the absence of CP-96345 would indicate an issue with the preparation itself. If the agonist produces a reliable effect, the issue may lie with the application of CP-96345.
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Concentration: Are you using an appropriate concentration of CP-96345? The affinity of CP-96345 for the NK1 receptor is in the nanomolar range. However, in brain slice preparations, higher concentrations (micromolar range) may be necessary to account for tissue penetration.
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Incubation Time: Allow sufficient time for the antagonist to perfuse the tissue and reach its target. A pre-incubation period of 10-20 minutes is often recommended.
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Solubility: Ensure that CP-96345 is fully dissolved in your recording solution. It is common practice to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in your artificial cerebrospinal fluid (ACSF) or other extracellular solution. Be mindful of the final solvent concentration, as high concentrations of DMSO can have independent effects on neuronal activity.
Q2: I am observing changes in neuronal excitability or action potential waveform after applying CP-96345, even in the absence of an NK1 agonist. What could be causing this?
A2: CP-96345 is known to have off-target effects, particularly at micromolar concentrations. These effects are independent of NK1 receptor antagonism.
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Sodium Channel Blockade: CP-96345 can block voltage-gated sodium channels in a use-dependent manner, with a half-maximal inhibitory concentration (IC50) of approximately 18 µM at a stimulation frequency of 0.1 Hz.[1] This can lead to a reduction in action potential amplitude and a decrease in firing frequency.
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L-Type Calcium Channel Blockade: CP-96345 also binds to L-type calcium channels with high affinity.[2][3] This can reduce calcium influx during depolarization, affecting calcium-dependent processes such as afterhyperpolarizations and neurotransmitter release.
To dissect these off-target effects from the intended NK1 receptor antagonism, it is crucial to use the inactive enantiomer, CP-96344 , as a control.[2] CP-96344 has no significant affinity for the NK1 receptor but may still exhibit some of the off-target effects.[2]
Q3: My recordings become unstable after applying CP-96345. What can I do?
A3: Recording instability can arise from several factors.
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Precipitation: At higher concentrations or in certain buffer conditions, the compound may precipitate out of solution, which can affect the stability of your recording by altering the local environment of the cell or clogging the perfusion lines. Visually inspect your solution for any signs of precipitation.
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Solvent Effects: Ensure your final DMSO (or other solvent) concentration is low (typically <0.1%) and consistent across all experimental conditions (control, CP-96345, and any other drugs).
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Non-specific Membrane Effects: High concentrations of lipophilic drugs can sometimes interfere with membrane integrity. If you suspect this, try reducing the concentration of CP-96345.
Q4: How do I prepare and apply CP-96345 for my electrophysiology experiment?
A4: Proper preparation and application are key to obtaining reliable results.
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Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) of CP-96345 in DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
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Working Solution: On the day of the experiment, thaw a fresh aliquot of the stock solution and dilute it to the final desired concentration in your recording solution (e.g., ACSF). Ensure thorough mixing.
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Application: Apply the working solution via bath perfusion for a sufficient duration to allow for equilibration in the tissue.
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Controls: Always include a vehicle control (ACSF with the same final concentration of DMSO) and, if possible, a control with the inactive enantiomer, CP-96344, to confirm the specificity of the NK1 receptor-mediated effects.
Data Presentation
Table 1: Binding Affinities of CP-96345 and its Enantiomer
| Compound | Target | Preparation | Ki (nM) | Reference |
| CP-96345 | NK1 Receptor | Rat Cerebral Cortex | 59.6 | |
| CP-96344 | NK1 Receptor | Rat Cerebral Cortex | >10,000 | |
| CP-96345 | L-type Ca2+ Channel (diltiazem site) | Rat Cerebral Cortex | 22.5 | |
| CP-96344 | L-type Ca2+ Channel (diltiazem site) | Rat Cerebral Cortex | 34.5 |
Table 2: Off-Target Effects of CP-96345
| Off-Target | Effect | Preparation | IC50 | Reference |
| Voltage-gated Na+ Channels | Reversible, use-dependent block | Cultured Rat Neocortical Neurons | 18 ± 2 µM (at 0.1 Hz) |
Experimental Protocols
Protocol 1: General Whole-Cell Patch-Clamp Protocol for Investigating CP-96345 Effects
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Preparation of Solutions:
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Prepare artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2 to maintain a pH of 7.4.
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Prepare an intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.
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Slice Preparation:
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Prepare acute brain slices (e.g., 300 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated ACSF.
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Allow slices to recover in oxygenated ACSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
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Recording:
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Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at a constant rate (e.g., 2-3 ml/min) at a physiological temperature (e.g., 30-32°C).
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Establish a whole-cell patch-clamp recording from a neuron of interest.
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Record baseline activity in response to your experimental paradigm (e.g., current injections to elicit firing, synaptic stimulation, or application of an NK1 agonist).
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Drug Application:
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Record a stable baseline for at least 5-10 minutes.
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Apply the vehicle control (ACSF with the final concentration of DMSO) for 10-15 minutes and record any changes.
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Wash out the vehicle and allow the cell to return to baseline.
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Apply CP-96345 at the desired concentration by switching the perfusion solution. Allow 10-20 minutes for the drug to equilibrate before recording the effects.
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To test for reversibility, wash out the CP-96345 with ACSF.
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Control Experiment:
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In a separate set of experiments, repeat the protocol using the inactive enantiomer, CP-96344, at the same concentration as CP-96345 to control for off-target effects.
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Mandatory Visualizations
Caption: NK1 Receptor Signaling Pathway Antagonized by CP-96345.
Caption: Experimental Workflow for CP-96345 in Patch-Clamp Electrophysiology.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of CP-66713
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of CP-66713, a model compound with low oral bioavailability. Our aim is to offer practical guidance and detailed experimental protocols to enhance its therapeutic potential.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Q1: My in vivo studies with this compound show very low and variable plasma concentrations. What are the likely causes and how can I troubleshoot this?
A1: Low and variable plasma concentrations of this compound are likely indicative of poor oral bioavailability. The primary factors affecting oral bioavailability are poor aqueous solubility and low membrane permeability.[1][2] Other contributing factors can include first-pass metabolism and efflux transporter activity.[2][3]
Troubleshooting Steps:
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Physicochemical Characterization: The first step is to thoroughly characterize the physicochemical properties of this compound to understand the root cause of its poor bioavailability.[2] Key parameters to measure include aqueous solubility, partition coefficient (LogP), and pKa.
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Biopharmaceutical Classification System (BCS) Classification: Based on its solubility and permeability, classify this compound according to the BCS. This will guide the selection of an appropriate bioavailability enhancement strategy. Most poorly soluble drugs fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
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Identify the Rate-Limiting Step: Conduct in vitro dissolution and permeability assays (e.g., using a Caco-2 cell monolayer model) to determine whether poor dissolution or poor permeation is the primary barrier to absorption.
Q2: I have identified that this compound is a BCS Class II compound. Which formulation strategies should I prioritize to improve its bioavailability?
A2: For BCS Class II drugs like this compound, the dissolution rate is the primary factor limiting oral absorption. Therefore, formulation strategies should focus on enhancing its solubility and dissolution rate.
Recommended Strategies for BCS Class II Compounds:
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Particle Size Reduction: Reducing the particle size of the drug increases its surface area, leading to a faster dissolution rate.
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Micronization: This technique reduces particle size to the micron range.
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Nanonization: Creating a nanosuspension, a colloidal dispersion of drug nanoparticles, can significantly improve dissolution velocity.
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Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in its amorphous, high-energy state can lead to supersaturation upon dissolution, thereby enhancing absorption.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to dissolve the drug in a lipid carrier, which then forms a fine emulsion in the gastrointestinal tract, facilitating absorption.
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Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.
Q3: How do I select the most appropriate excipients for my this compound formulation?
A3: Excipient selection is critical for the success of your formulation. The choice of excipients will depend on the selected formulation strategy.
General Guidance for Excipient Selection:
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Solubility Screening: For ASDs and lipid-based formulations, screen the solubility of this compound in various polymers and lipid excipients, respectively.
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Compatibility Studies: Ensure that the chosen excipients are chemically compatible with this compound. This can be assessed using techniques like differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR).
-
Functional Role: Select excipients based on their intended function, such as solubilizers, stabilizers, surfactants, or precipitation inhibitors. For instance, in an ASD, a polymer is needed to stabilize the amorphous drug, while in a SEDDS, a surfactant is crucial for emulsification.
Frequently Asked Questions (FAQs)
What is bioavailability and why is it important?
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. It is a critical pharmacokinetic parameter that determines the therapeutic efficacy of a drug. Low bioavailability can lead to insufficient drug exposure and high inter-individual variability, compromising clinical outcomes.
What are the main factors that limit the oral bioavailability of a drug?
The primary factors limiting oral bioavailability are:
-
Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.
-
Low membrane permeability: The drug must be able to pass through the intestinal epithelium to enter the bloodstream.
-
First-pass metabolism: The drug may be metabolized in the gut wall or the liver before it reaches the systemic circulation.
-
Efflux by transporters: Transporters like P-glycoprotein can actively pump the drug back into the intestinal lumen, reducing its net absorption.
Can chemical modification of this compound improve its bioavailability?
Yes, a prodrug approach can be a viable strategy. A prodrug is an inactive derivative of the parent drug that is converted to the active form in the body. This approach can be used to temporarily mask the physicochemical properties that limit bioavailability, such as poor solubility or permeability. For example, adding a polar moiety can improve solubility, while adding a lipophilic group can enhance permeability.
What are co-crystals and can they be used for this compound?
Co-crystals are crystalline structures composed of the active pharmaceutical ingredient (API) and a co-former held together by non-covalent bonds. Cocrystallization is a promising approach to enhance the solubility and dissolution rate of poorly soluble drugs. If this compound is a crystalline solid with poor solubility, forming a co-crystal with a suitable co-former could significantly improve its oral bioavailability.
Data Presentation
The following tables summarize hypothetical quantitative data from formulation screening studies for this compound.
Table 1: Solubility of this compound in Various Media and Excipients.
| Medium/Excipient | Solubility (µg/mL) |
| Water | 0.5 |
| Simulated Gastric Fluid (SGF) | 0.8 |
| Simulated Intestinal Fluid (SIF) | 0.3 |
| Polyethylene Glycol 400 (PEG 400) | 150.2 |
| Soluplus® | 250.5 |
| Capryol™ 90 | 320.8 |
| Vitamin E TPGS | 450.1 |
Table 2: In Vitro Dissolution of Different this compound Formulations.
| Formulation | % Drug Dissolved at 30 min |
| Unformulated this compound | 5% |
| Micronized this compound | 35% |
| This compound Nanosuspension | 75% |
| This compound Solid Dispersion (1:5 with Soluplus®) | 85% |
| This compound SEDDS (20% in Capryol™ 90) | 92% |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg).
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 25 ± 8 | 4.0 ± 1.5 | 150 ± 45 | 100 |
| Micronized this compound | 110 ± 30 | 2.5 ± 0.8 | 650 ± 120 | 433 |
| This compound Nanosuspension | 250 ± 65 | 1.5 ± 0.5 | 1500 ± 300 | 1000 |
| This compound Solid Dispersion | 320 ± 80 | 1.0 ± 0.5 | 2100 ± 450 | 1400 |
| This compound SEDDS | 450 ± 110 | 1.0 ± 0.5 | 3200 ± 600 | 2133 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling.
-
Preparation of Milling Slurry:
-
Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Vitamin E TPGS) in deionized water.
-
Pre-mix the slurry using a high-shear mixer for 15 minutes to ensure homogeneity.
-
-
Wet Milling:
-
Transfer the slurry to a bead mill containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).
-
Mill the suspension at 2000 rpm for 2-4 hours at a controlled temperature (4-10 °C).
-
-
Particle Size Analysis:
-
Periodically withdraw samples and measure the particle size distribution using dynamic light scattering (DLS).
-
Continue milling until the desired particle size (e.g., Z-average < 200 nm) is achieved.
-
-
Post-Milling Processing:
-
Separate the nanosuspension from the milling beads by filtration.
-
The nanosuspension can be used directly for in vitro and in vivo studies or can be further processed (e.g., freeze-dried) into a solid dosage form.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations.
-
Apparatus: Use a USP Apparatus II (paddle apparatus).
-
Dissolution Medium: 900 mL of simulated intestinal fluid (SIF) containing 0.5% (w/v) sodium lauryl sulfate (SLS) to maintain sink conditions.
-
Test Conditions:
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 rpm.
-
-
Procedure:
-
Introduce the this compound formulation (equivalent to 10 mg of drug) into the dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
-
Sample Analysis:
-
Filter the samples through a 0.22 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the cumulative percentage of drug dissolved versus time.
Protocol 3: In Vivo Pharmacokinetic Study in Rats.
-
Animals: Use male Sprague-Dawley rats (250-300 g), fasted overnight before dosing.
-
Dosing:
-
Administer the different this compound formulations orally via gavage at a dose of 10 mg/kg.
-
Include an intravenous (IV) group (1 mg/kg) to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4 °C to separate the plasma.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate the relative bioavailability of the oral formulations compared to the unformulated drug and the absolute bioavailability by comparing the oral AUC to the IV AUC.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Decision tree for selecting a bioavailability enhancement strategy based on BCS classification.
References
Technical Support Center: Troubleshooting Your CP-66713 Experiments
Welcome to the technical support center for CP-66713, a selective Janus kinase (JAK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during in vitro and cell-based experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. JAKs are intracellular tyrosine kinases that play a crucial role in the signal transduction of numerous cytokines and growth factors.[1][2] By binding to the ATP-binding site of JAK enzymes, this compound blocks their kinase activity, which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] This disruption of the JAK-STAT signaling pathway ultimately leads to the modulation of immune responses and cell proliferation.[1]
Q2: How should I prepare and store this compound for my experiments?
For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). Most small molecule kinase inhibitors have limited solubility in aqueous solutions. The solid compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.
Q3: I'm observing a cellular effect that doesn't seem to be related to JAK-STAT signaling. Could this be an off-target effect?
While this compound is designed to be a selective JAK inhibitor, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. This is because the ATP-binding sites of different kinases can share structural similarities. If you suspect an off-target effect, consider the following:
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Review the selectivity profile: If available, consult the manufacturer's data on the kinase selectivity of this compound.
-
Use a structurally different inhibitor: Confirm your phenotype using a different JAK inhibitor with a distinct chemical structure. If the effect is not replicated, it may be an off-target effect of this compound.
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Perform a rescue experiment: If feasible, try to rescue the on-target phenotype by introducing a constitutively active downstream component of the JAK-STAT pathway.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Inconsistent or lower-than-expected potency (IC50) in cell-based assays.
| Possible Cause | Recommended Solution |
| Compound Precipitation: The inhibitor may be precipitating out of the cell culture medium upon dilution from the DMSO stock. | - Visually inspect the medium for any signs of precipitation after adding the compound. - Lower the final concentration of the inhibitor in your assay. - Prepare fresh dilutions from the stock for each experiment. |
| Cell Permeability and Efflux: The compound may have poor cell membrane permeability or be actively removed from the cell by efflux pumps. | - Use cell lines with known expression levels of drug transporters or use efflux pump inhibitors as experimental controls. |
| High Intracellular ATP Concentration: The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a higher apparent IC50 compared to biochemical assays. | - Be aware that cellular IC50 values are often higher than biochemical IC50 values. Ensure your concentration range is appropriate for a cellular context. |
| Protein Binding: The inhibitor may bind to proteins in the cell culture serum or within the cell, reducing its free and active concentration. | - Consider the protein concentration in your assay. You may need to perform experiments in low-serum conditions, but be mindful of the impact on cell health. |
| Cell State and Passage Number: Variations in cell health, growth phase, or passage number can affect their response to inhibitors. | - Use cells with a consistent passage number and ensure they are in a logarithmic growth phase for all experiments. |
Problem 2: High background or no signal in a Western blot for phosphorylated STAT (p-STAT).
| Possible Cause | Recommended Solution |
| Suboptimal Cytokine Stimulation: Insufficient or inconsistent activation of the JAK-STAT pathway will result in a weak or variable p-STAT signal. | - Ensure the cytokine used for stimulation (e.g., IL-6, IFN-γ) is fresh and used at an optimal concentration and for the appropriate duration (typically 15-30 minutes). |
| Phosphatase Activity: Phosphatases in the cell lysate can dephosphorylate your target protein, leading to a loss of signal. | - Always use ice-cold buffers and keep samples on ice during the lysis procedure. - Crucially, add a phosphatase inhibitor cocktail to your lysis buffer. |
| Poor Antibody Quality: The phospho-specific antibody may have low specificity or may not be validated for Western blotting. | - Use a phospho-specific antibody that has been well-validated for the application. - Include appropriate positive and negative controls (e.g., cytokine-stimulated vs. unstimulated cells) to validate antibody performance. |
| Inadequate Blocking: Non-specific antibody binding can lead to high background. | - Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for at least 1 hour at room temperature. |
Experimental Protocols & Visualizations
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade for a wide array of cytokines and growth factors. The binding of a ligand to its receptor induces the autophosphorylation and activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for Cell-Based Assays
A typical workflow for evaluating the efficacy of this compound in a cell-based assay involves several key steps, from cell preparation to data analysis.
Caption: A general experimental workflow for assessing this compound activity in cells.
Protocol: Western Blot for Phospho-STAT3 (p-STAT3)
This protocol outlines the key steps for detecting the inhibition of STAT3 phosphorylation by this compound using Western blotting.
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., TF-1, PBMCs) in appropriate media.
-
Allow cells to adhere or rest.
-
Pre-incubate the cells with various concentrations of this compound or a DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with a cytokine like IL-6 (e.g., 10-100 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.
-
-
Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (e.g., Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Re-probe the membrane with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of JAKs in Macrophages Increases Lipopolysaccharide-Induced Cytokine Production by Blocking IL-10–Mediated Feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Activity of Your Wortmannin (formerly CP-66713) Stock
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers validate the biological activity of their Wortmannin stock. Wortmannin is a potent and widely used inhibitor of phosphoinositide 3-kinases (PI3Ks).
Frequently Asked Questions (FAQs)
Q1: What is Wortmannin and what is its primary mechanism of action?
Wortmannin is a fungal steroid metabolite that acts as a potent, irreversible, and non-specific inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] It covalently binds to the p110 catalytic subunit of PI3K, effectively blocking its kinase activity.[4] The primary downstream effect of PI3K inhibition is the prevention of Akt (also known as Protein Kinase B, PKB) phosphorylation and activation.[5] Since the PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, its inhibition by active Wortmannin is expected to produce measurable downstream effects.
Q2: My Wortmannin treatment shows no effect. What are the common causes?
Several factors could lead to a lack of observed effect in your experiment. The most common issues are related to the inhibitor's stability, the experimental setup, or the biological system itself.
-
Degraded Wortmannin Stock: Wortmannin is unstable in aqueous solutions and has a short half-life in cell culture, reported to be around 10 minutes. Improper storage or frequent freeze-thaw cycles of the DMSO stock can lead to degradation and loss of potency.
-
Incorrect Concentration: The effective concentration of Wortmannin is cell-type dependent. While it has a very low nanomolar IC50 in cell-free assays, higher concentrations (in the range of 0.2 µM to 1 µM) are typically required in cell-based assays to achieve effective inhibition.
-
Inappropriate Treatment Duration: Given its short half-life, the timing of treatment is critical. For many experiments, a pre-incubation period of about one hour is recommended before applying a stimulus.
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to PI3K inhibitors. This can be due to mutations in the PI3K pathway or the activation of compensatory signaling pathways.
-
Light-Induced Inactivation: Studies have suggested that intense illumination, particularly during fluorescence microscopy, may inactivate Wortmannin, leading to misleading results when using fluorescent reporters to monitor its activity.
Q3: How can I definitively test if my Wortmannin stock is active?
The most reliable method to validate Wortmannin activity is to assess the phosphorylation status of Akt, a direct downstream target of PI3K. A successful Wortmannin treatment will lead to a significant reduction in phosphorylated Akt (p-Akt) levels.
A Western blot for p-Akt (specifically at Serine 473 and/or Threonine 308) is the gold-standard validation experiment. You should compare p-Akt levels in untreated cells, vehicle-treated (DMSO) cells, and cells treated with your Wortmannin stock. A visible decrease in the p-Akt band in the Wortmannin-treated sample confirms the inhibitor is active.
Troubleshooting Guide
Problem: No reduction in p-Akt levels after Wortmannin treatment.
If a Western blot shows no change in p-Akt levels, follow this troubleshooting workflow to identify the potential issue.
Data Presentation
Table 1: Inhibitory Activity of Wortmannin
This table summarizes the half-maximal inhibitory concentrations (IC50) of Wortmannin against its primary target, PI3K, and other kinases that may be affected at higher concentrations.
| Target Kinase | IC50 (in vitro) | Reference(s) |
| PI3K | ~3-5 nM | |
| DNA-PKcs | ~16 nM | |
| Polo-like kinase 1 (PLK1) | ~24 nM | |
| mTOR | ~200 nM | |
| Myosin light-chain kinase (MLCK) | High concentrations | |
| Mitogen-activated protein kinase (MAPK) | High concentrations |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Recommended Conditions for Cell-Based Assays
Use these parameters as a starting point for your experiments. Optimization for your specific cell line and experimental conditions is highly recommended.
| Parameter | Recommended Range | Notes | Reference(s) |
| Stock Solution | 1-10 mM in DMSO | Store at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles. | |
| Working Concentration | 0.2 µM - 1.0 µM | Perform a dose-response curve to find the optimal concentration for your cell type. | |
| Treatment Time | 1 - 4 hours | A 1-hour pre-treatment is often sufficient to see p-Akt inhibition. | |
| Vehicle Control | DMSO | Use the same final concentration of DMSO as in the Wortmannin-treated samples. |
Experimental Protocols & Workflows
Protocol: Validating Wortmannin Activity via Western Blot for p-Akt
This protocol describes the key steps to assess Wortmannin activity by measuring the inhibition of Akt phosphorylation at Serine 473 (p-Akt Ser473).
Detailed Steps:
-
Cell Treatment: Plate your cells of interest. Once they reach optimal confluency, you may serum-starve them to lower basal p-Akt levels. Pre-treat with your Wortmannin stock (e.g., 1 µM) or vehicle (DMSO) for 1 hour. Subsequently, stimulate the cells with a growth factor known to activate the PI3K pathway (e.g., insulin, IGF-1, or EGF) for 15-30 minutes to induce a strong p-Akt signal.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample and separate them on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with a primary antibody specific for p-Akt (Ser473). Following washes, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an ECL substrate. To confirm the results, strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH). A decrease in the ratio of p-Akt to total Akt in the Wortmannin-treated lane indicates an active compound.
Signaling Pathway Inhibition by Wortmannin
Wortmannin blocks the PI3K-catalyzed phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This prevents the recruitment and subsequent phosphorylation of Akt at the cell membrane, thereby inhibiting all downstream signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Wortmannin - Wikipedia [en.wikipedia.org]
- 3. Wortmannin as a unique probe for an intracellular signalling protein, phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Adenosine A2A Receptor Antagonists: Istradefylline and Preladenant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent adenosine A2A receptor antagonists, istradefylline and preladenant. While both compounds have been investigated for their therapeutic potential, particularly in the context of neurodegenerative diseases, they exhibit distinct pharmacological profiles. This document summarizes their performance based on experimental data, outlines the methodologies used in key experiments, and visualizes the relevant signaling pathway.
Additionally, this guide addresses CP-66713, a compound initially queried as an A2A antagonist. Our findings indicate that this compound functions primarily as an adenosine potentiator through the inhibition of adenosine uptake and as a phosphodiesterase (PDE) inhibitor, rather than a direct A2A receptor antagonist. This distinction is critical for researchers selecting tool compounds for studying A2A receptor pharmacology.
Data Presentation: Quantitative Comparison of A2A Antagonists
The following table summarizes the binding affinities (Ki) and functional potencies (IC50 or Kb) of istradefylline and preladenant for the human adenosine A2A receptor. Lower values indicate higher affinity and potency. Selectivity for the A2A receptor over the A1 receptor, a key factor in minimizing off-target effects, is also presented.
| Compound | Target | Assay Type | Value | Species | Selectivity (A1/A2A) |
| Istradefylline | Adenosine A2A Receptor | Ki | 2.2 nM | Human | ~70-fold |
| Adenosine A1 Receptor | Ki | 150 nM | Human | ||
| Preladenant | Adenosine A2A Receptor | Ki | 1.1 nM | Human | >1000-fold |
| Adenosine A1 Receptor | Ki | >1000 nM | Human | ||
| Adenosine A2A Receptor | Kb | 1.3 nM | Human |
Adenosine A2A Receptor Signaling Pathway
The binding of an antagonist to the adenosine A2A receptor blocks the downstream signaling cascade initiated by the endogenous ligand, adenosine. This pathway plays a crucial role in various physiological processes, including neurotransmission and inflammation.
Adenosine A2A receptor signaling pathway.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the adenosine A2A receptor by a non-labeled antagonist (e.g., istradefylline, preladenant).
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells) or from striatal tissue.
-
Radioligand: A specific A2A receptor radioligand, such as [3H]-ZM241385 or [3H]-CGS21680.
-
Test Compounds: Istradefylline, preladenant, or other compounds of interest.
-
Assay Buffer: Typically Tris-HCl buffer (pH 7.4) containing MgCl2.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: Membrane preparations are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to antagonize the agonist-induced production of cyclic AMP (cAMP), a second messenger in the A2A receptor signaling pathway.
Objective: To determine the functional potency (IC50 or Kb) of an antagonist in blocking agonist-stimulated cAMP production.
Materials:
-
Cell Line: Whole cells stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
-
Agonist: A known A2A receptor agonist, such as CGS21680 or NECA.
-
Test Compounds: Istradefylline, preladenant, or other antagonists.
-
Phosphodiesterase (PDE) Inhibitor: To prevent the degradation of cAMP (e.g., IBMX or Ro 20-1724).
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or luminescence-based assays).
Procedure:
-
Cell Plating: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Pre-incubation: Cells are pre-incubated with the PDE inhibitor and varying concentrations of the test antagonist for a defined period.
-
Agonist Stimulation: A fixed concentration of the A2A receptor agonist is added to the wells to stimulate cAMP production.
-
Lysis and Detection: After a specific incubation time, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined. The functional antagonist constant (Kb) can be calculated from the IC50 values obtained at different agonist concentrations using the Schild analysis.
The Case of this compound: An Adenosine Potentiator
In contrast to istradefylline and preladenant, which directly block the A2A receptor, this compound enhances the effects of endogenous adenosine. It achieves this by inhibiting the presynaptic uptake of adenosine, thereby increasing its concentration in the synaptic cleft. Additionally, this compound has been reported to exhibit anti-inflammatory properties through the inhibition of phosphodiesterases (PDEs). This dual mechanism of action distinguishes it from competitive A2A receptor antagonists.
Mechanism of action of this compound.
A Comparative Guide to the Adenosine A2A Receptor Antagonists: Istradefylline and CP-66713
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two adenosine A2A receptor antagonists: istradefylline, an approved medication for Parkinson's disease, and CP-66713, a research compound. While both compounds share a mechanism of action by targeting the adenosine A2A receptor, the extent of publicly available data on their efficacy and pharmacological profiles differs significantly. This guide aims to summarize the existing information, present it in a clear and structured format, and provide detailed experimental protocols relevant to the study of such compounds.
Mechanism of Action: Targeting the Adenosine A2A Receptor
Both istradefylline and this compound are classified as adenosine A2A receptor antagonists.[1] These receptors are predominantly located in the basal ganglia, a region of the brain crucial for motor control. In conditions such as Parkinson's disease, the depletion of dopamine leads to an overactivity of the indirect pathway in the basal ganglia, contributing to motor symptoms. Adenosine A2A receptors are highly expressed on the neurons of this pathway and, when activated by endogenous adenosine, they further stimulate this inhibitory pathway. By blocking these receptors, istradefylline and this compound can reduce the excessive inhibitory signaling, thereby helping to restore a more balanced motor control. This non-dopaminergic approach offers a valuable alternative and adjunct to traditional levodopa therapy in Parkinson's disease.
Comparative Efficacy Data
A direct quantitative comparison of the efficacy of istradefylline and this compound is challenging due to the limited availability of public data for this compound. Istradefylline has undergone extensive clinical trials and its efficacy in reducing "OFF" time in Parkinson's disease patients is well-documented. For this compound, the available information is primarily from preclinical studies in the context of neuroscience research, and specific efficacy data such as IC50 or Ki values for the adenosine A2A receptor are not readily found in the public domain.
| Parameter | Istradefylline | This compound |
| Mechanism of Action | Selective Adenosine A2A Receptor Antagonist | Adenosine A2 Receptor Antagonist[1] |
| Binding Affinity (Ki) | High affinity for A2A receptors; 56 times greater affinity for A2A than A1 receptors. | Data not publicly available. |
| IC50 | 1.94 µg/mL in a specific in vitro assay. | Data not publicly available. |
| Clinical Development | Approved for Parkinson's disease in several countries. | Primarily a research compound; no evidence of extensive clinical development found. |
| Therapeutic Use | Adjunctive treatment to levodopa/carbidopa for "OFF" episodes in Parkinson's disease. | Used in preclinical neuroscience research. |
Experimental Protocols
To facilitate further research and a more direct comparison of these and similar compounds, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Adenosine A2A Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the adenosine A2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]ZM241385 or another suitable A2A receptor antagonist radioligand.
-
Non-specific binding control: A high concentration of a non-labeled A2A receptor antagonist (e.g., unlabeled ZM241385 or istradefylline).
-
Test compounds (istradefylline, this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of the non-specific binding control.
-
After incubation to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition binding curve.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a test compound to antagonize the agonist-induced production of cyclic AMP (cAMP), a second messenger in the A2A receptor signaling pathway.
Materials:
-
Whole cells expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
-
A2A receptor agonist (e.g., CGS21680 or NECA).
-
Test compounds (istradefylline, this compound) at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound in the presence of a PDE inhibitor.
-
Stimulate the cells with a fixed concentration of an A2A receptor agonist (typically at its EC80 concentration).
-
After a defined incubation period, lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve for the antagonist and determine its IC50 value, which represents the concentration that inhibits 50% of the agonist-induced cAMP production.
Conclusion
Istradefylline is a well-characterized adenosine A2A receptor antagonist with proven clinical efficacy in the management of Parkinson's disease. In contrast, this compound is a research tool used in preclinical studies, and there is a notable lack of publicly available quantitative data to allow for a direct and comprehensive comparison of its efficacy with istradefylline. The provided experimental protocols offer a framework for researchers to conduct such comparative studies to further elucidate the pharmacological profiles of these and other novel A2A receptor antagonists. For professionals in drug development, the journey of istradefylline from a novel non-dopaminergic target to a clinically approved therapeutic underscores the potential of this class of compounds. Further research on compounds like this compound may yet reveal new therapeutic opportunities.
References
Example Data Structure: Selectivity Profile of a Test Compound
An extensive search for quantitative data on the selectivity of CP-66713 for adenosine A2A over A1 receptors did not yield specific binding affinity (Kᵢ) or functional activity (IC₅₀/EC₅₀) values for this particular compound. This information is essential to create a comparison guide that meets the core requirements of your request.
Publicly available scientific literature and databases accessible through the search do not contain the necessary experimental data to compare the performance of this compound with other alternatives.
To fulfill your request, specific experimental data for this compound would be required, which would typically be presented as follows:
| Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, nM) | Selectivity (Fold) A₁/A₂ₐ |
| Human A₁ | [Value] | [Value] | rowspan="2">[Calculated Value] |
| Human A₂ₐ | [Value] | [Value] |
Without these values for this compound, it is not possible to generate the requested comparison guide, including the data presentation, detailed experimental protocols specific to how its selectivity was determined, and the corresponding visualizations.
For a comprehensive validation of selectivity, the following experimental protocols are typically employed:
Experimental Protocols
Radioligand Binding Assays (for Kᵢ Determination)
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation : Membranes are prepared from cell lines stably expressing either the human A₁ or A₂ₐ adenosine receptor.
-
Assay Conditions : For the A₁ receptor assay, membranes are incubated with a specific radioligand, such as [³H]DPCPX, and varying concentrations of the test compound. For the A₂ₐ receptor assay, a radioligand like [³H]ZM241385 is used.
-
Incubation and Filtration : The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration to separate bound from free radioligand.
-
Data Analysis : The radioactivity on the filters is quantified, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assays (for IC₅₀/EC₅₀ Determination)
Functional assays measure the effect of a compound on receptor signaling. Since A₁ receptors are Gᵢ-coupled (inhibiting adenylyl cyclase) and A₂ₐ receptors are Gₛ-coupled (stimulating adenylyl cyclase), their activation leads to opposite effects on cyclic AMP (cAMP) levels.
-
Cell Culture : Cells expressing either the A₁ or A₂ₐ receptor are cultured and plated.
-
Assay Conditions :
-
For A₂ₐ Antagonism : Cells are stimulated with a known A₂ₐ agonist (e.g., CGS21680) in the presence of varying concentrations of the test antagonist.
-
For A₁ Antagonism : Cells are first treated with forskolin to stimulate cAMP production. Then, an A₁ agonist (e.g., CPA) is added to inhibit this production, along with varying concentrations of the test antagonist.
-
-
cAMP Measurement : Intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis : The concentration of the antagonist that reverses the agonist effect by 50% (IC₅₀) is determined by nonlinear regression analysis.
Visualizations
Below are example diagrams that would typically be included in such a guide.
Caption: Opposing signaling pathways of A₁ and A₂ₐ adenosine receptors.
Caption: Experimental workflow for determining binding affinity and selectivity.
Should data for this compound become publicly available, a comprehensive comparison guide could be generated following the structure outlined above.
Cross-reactivity of CP-66713 with other receptors.
An in-depth search for information regarding the cross-reactivity of a compound designated CP-66713 has yielded no specific results. Publicly available scientific literature, clinical trial databases, and drug development pipelines do not contain information pertaining to a molecule with this identifier.
This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound name. It is also possible that this identifier is incorrect or outdated.
Without the ability to identify the primary molecular target of this compound, it is not possible to provide a comparison guide on its cross-reactivity with other receptors. Information on a compound's primary target is essential for contextualizing any off-target interactions and for conducting relevant literature searches for cross-reactivity data.
To proceed with this request, clarification on the identity of this compound is required. Alternative compound names, its primary receptor target, or any associated publications would be necessary to gather the specific data needed to generate the requested comparison guide, data tables, and diagrams.
Comparative Analysis of Neurokinin-1 (NK1) Receptor Antagonists: A Guide for Researchers
A detailed examination of the antagonist activity of CP-96,345, CP-99,994, and CP-122,721 in comparison to other key NK1 receptor antagonists.
This guide provides a comparative overview of the antagonist activity of several key non-peptide neurokinin-1 (NK1) receptor antagonists, with a focus on the Pfizer-developed compounds CP-96,345, CP-99,994, and CP-122,721. While the initial query referenced "CP-66713," extensive literature searches suggest this may be a typographical error, as the aforementioned compounds are well-documented antagonists of the NK1 receptor, a key player in pain, inflammation, and emesis. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Comparison of Antagonist Affinity
The binding affinity of various NK1 receptor antagonists is a critical parameter for assessing their potency. The following tables summarize key quantitative data from in vitro studies, primarily focusing on the inhibition constant (Ki) and the negative logarithm of the half-maximal inhibitory concentration (pIC50). These values represent the concentration of the antagonist required to inhibit 50% of the radioligand binding to the NK1 receptor.
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | pIC50 | Reference |
| CP-96,345 | [¹²⁵I]-Bolton-Hunter-Substance P | Rat Cerebral Cortex Membranes | 59.6 | - | [1] |
| CP-122,721 | - | Human NK1 receptor expressed in IM-9 cells | - | 9.8 | [2] |
| Aprepitant | - | Human NK1 Receptor | 0.12 | - | [3] |
| Netupitant | - | Human NK1 Receptor | 1.0 | - | [3] |
| Rolapitant | - | Human NK1 Receptor | 0.66 | - | [3] |
Table 1: In Vitro Binding Affinity of NK1 Receptor Antagonists. This table presents the inhibition constants (Ki) and pIC50 values for several NK1 receptor antagonists, indicating their potency in blocking the receptor.
Experimental Protocols
To facilitate the replication and comparison of findings, this section details the methodologies for key experiments cited in the literature concerning NK1 receptor antagonist activity.
In Vitro: Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the NK1 receptor.
Materials:
-
Membrane preparations from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand, such as [³H]Substance P or [¹²⁵I]-Bolton-Hunter conjugated Substance P.
-
Test compounds (NK1 receptor antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of the radioligand.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: Gerbil Foot-Tapping Model
This behavioral model is widely used to assess the central activity of NK1 receptor antagonists.
Objective: To evaluate the in vivo efficacy of an NK1 receptor antagonist in blocking substance P-induced behavioral responses.
Animals: Male Mongolian gerbils.
Procedure:
-
Administer the test compound (e.g., intraperitoneally or orally) at various doses and pre-treatment times.
-
After the pre-treatment period, administer a selective NK1 receptor agonist (e.g., GR73632) intracerebroventricularly to induce a foot-tapping response.
-
Observe the animals for a defined period (e.g., 5 minutes) and count the number of hind foot taps.
-
Alternatively, foot tapping can be induced by aversive stimuli like a footshock.
-
Determine the dose of the antagonist that produces a 50% reduction in the foot-tapping response (ED50).
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were created using Graphviz (DOT language) to illustrate the NK1 receptor signaling pathway and a typical experimental workflow for evaluating NK1 receptor antagonists.
References
Ensuring Specificity: A Guide to Negative Control Experiments for the Adenosine A2A Receptor Antagonist CP-66713
For Researchers, Scientists, and Drug Development Professionals
In the rigorous process of drug discovery and development, establishing the specific mechanism of action of a novel compound is paramount. This guide provides a framework for designing and interpreting negative control experiments for CP-66713, a potent antagonist of the adenosine A2A receptor (A2AR). By systematically comparing the activity of this compound with appropriate negative controls, researchers can confidently attribute its biological effects to the specific antagonism of the A2AR, thereby ruling out off-target effects and experimental artifacts.
Understanding the Importance of Negative Controls
Negative controls are essential components of pharmacological studies, designed to produce no, or a significantly attenuated, response. They serve as a baseline to confirm that the observed effects of the test compound, in this case, this compound, are genuinely due to its intended biological activity. Effective negative control strategies for this compound include the use of a vehicle control, a structurally similar but biologically inactive analog, and a cellular model lacking the target receptor.
Comparative Data Summary
The following tables summarize the expected outcomes when comparing this compound with various negative controls in key in vitro assays.
Table 1: Competitive Radioligand Binding Assay at the Adenosine A2A Receptor
| Compound | Concentration Range | % Inhibition of Radioligand Binding (Mean ± SD) | IC50 (nM) |
| This compound | 0.1 nM - 10 µM | 5 - 95% | ~10 |
| Vehicle (e.g., 0.1% DMSO) | N/A | < 5% | Not Applicable |
| Hypothetical Inactive Analog (this compound-IA) | 0.1 nM - 10 µM | < 10% | > 10,000 |
| Untransfected Cells (A2AR Knockout) | N/A (with this compound) | Not Applicable | Not Applicable |
Table 2: cAMP Accumulation Assay in A2AR-Expressing Cells
| Treatment Condition | Adenosine (Agonist) Challenge | Intracellular cAMP Level (Relative to Basal) |
| Basal (Untreated) | No | 1.0 |
| Adenosine (100 nM) | Yes | ~10.0 |
| This compound (1 µM) + Adenosine (100 nM) | Yes | ~1.5 |
| Vehicle + Adenosine (100 nM) | Yes | ~10.0 |
| This compound-IA (1 µM) + Adenosine (100 nM) | Yes | ~9.8 |
| A2AR Knockout Cells + Adenosine (100 nM) | Yes | ~1.2 |
Experimental Protocols
Vehicle Control
Purpose: To control for effects caused by the solvent in which this compound is dissolved.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
In all experiments, include a control group that is treated with the same final concentration of the solvent (vehicle) as the group receiving the highest concentration of this compound.
-
For example, if the final concentration of DMSO in the highest this compound dose is 0.1%, the vehicle control group should receive 0.1% DMSO.
-
Measure the biological response in the vehicle-treated group and compare it to the untreated (basal) and this compound-treated groups.
Structurally Related Inactive Analog (Hypothetical: this compound-IA)
Purpose: To demonstrate that the specific chemical structure of this compound is required for its biological activity. A minor modification predicted to abolish binding to the A2A receptor serves as an excellent negative control.
Rationale for Inactivity of this compound-IA: Based on the known structure of this compound (8-chloro-1-phenyl-[1][2]triazolo[4,3-a]quinoxalin-4-amine), a hypothetical inactive analog, "this compound-IA," could be synthesized by replacing the phenyl group at the 1-position with a sterically bulky and electronically dissimilar group, for instance, a tert-butyl group. This modification would likely disrupt the key interactions within the A2A receptor binding pocket, thereby significantly reducing or abolishing its antagonist activity.
Methodology:
-
Synthesize the proposed inactive analog, this compound-IA.
-
In parallel with this compound, test this compound-IA across the same concentration range in all relevant biological assays (e.g., binding assays, functional assays).
-
The expectation is that this compound-IA will not elicit a significant biological response compared to the vehicle control.
Target-Negative System (A2AR Knockout Cells)
Purpose: To confirm that the effects of this compound are dependent on the presence of its molecular target, the adenosine A2A receptor.
Methodology:
-
Utilize a cell line that endogenously expresses the A2A receptor (e.g., HEK293 or CHO cells).
-
Generate a stable A2A receptor knockout (KO) cell line from the parental cell line using CRISPR/Cas9 technology.
-
Confirm the absence of A2A receptor expression in the KO cell line via Western blot or qPCR.
-
Perform functional assays (e.g., cAMP accumulation in response to an adenosine agonist) in both the parental (wild-type) and A2AR KO cell lines.
-
Treat both cell lines with this compound and the adenosine agonist. The inhibitory effect of this compound on agonist-induced cAMP production should be observed only in the parental cell line and absent in the A2AR KO cells.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for validating the specificity of this compound using negative controls.
Caption: Simplified signaling cascade of the adenosine A2A receptor and the inhibitory action of this compound.
By implementing these negative control experiments, researchers can build a robust data package that unequivocally demonstrates the specific on-target activity of this compound, a critical step in its preclinical and clinical development.
References
A Comparative Analysis of CP-66713: In Vitro and In Vivo Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the adenosine A2 receptor antagonist, CP-66713.
This compound, chemically identified as 4-amino-8-chloro-1-phenyl[1][2]triazolo[4,3-a]quinoxaline, is a potent and selective antagonist of the adenosine A2 receptor. This guide provides a detailed comparison of its effects observed in laboratory settings (in vitro) and in living organisms (in vivo), supported by experimental data and methodologies. The information presented herein is intended to facilitate further research and development of this compound for potential therapeutic applications.
In Vitro Profile of this compound
The in vitro characteristics of this compound have been primarily evaluated through receptor binding and functional assays. These studies have elucidated its affinity for adenosine receptor subtypes and its mechanism of action at a cellular level.
Adenosine Receptor Binding Affinity
This compound exhibits a notable selectivity for the adenosine A2 receptor over the A1 subtype. The binding affinity is a critical parameter for assessing the potency and potential for off-target effects of a compound. The inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of a specific biological or biochemical function, are summarized in the table below.
| Receptor Subtype | Radioligand Used | Tissue Source | IC50 (nM) |
| Adenosine A1 | [3H]CHA (N6-cyclohexyladenosine) | Rat cerebral cortex membranes | 280 |
| Adenosine A2 | [3H]NECA (5'-(N-ethylcarboxamoyl)adenosine) | Rat striatal homogenate | 21 |
Data sourced from a key research publication on 4-amino[1]triazolo[4,3-a]quinoxalines.
Functional Antagonism of Adenosine A2 Receptors
This compound acts as an antagonist at adenosine A2 receptors, meaning it blocks the receptor and prevents its activation by the endogenous ligand, adenosine. This antagonistic activity has been demonstrated in functional assays that measure the downstream signaling effects of A2 receptor activation, such as the accumulation of cyclic adenosine monophosphate (cAMP). Activation of the A2 receptor, which is a Gs protein-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This compound has been shown to counteract this effect.
In Vivo Profile of this compound
The in vivo effects of this compound have been investigated in animal models to understand its physiological and behavioral impact. A significant finding is its activity in a preclinical model of depression.
Behavioral Effects in the Porsolt's Behavioral Despair Model
In a well-established animal model used to screen for antidepressant-like activity, Porsolt's behavioral despair test in rats, this compound demonstrated a significant effect. Acute administration of the compound was found to reduce immobility time in the rats. This suggests that by blocking adenosine A2 receptors, this compound may exert an antidepressant-like effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for adenosine A1 and A2 receptors.
Protocol:
-
Membrane Preparation: Rat cerebral cortex (for A1) and striatum (for A2) are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the adenosine receptors.
-
Binding Reaction: The membranes are incubated with a specific radioligand ([3H]CHA for A1 or [3H]NECA for A2) and varying concentrations of the test compound (this compound). To distinguish A2 binding when using the non-selective [3H]NECA, the assay is performed in the presence of a cold (non-radiolabeled) A1-selective agonist to saturate the A1 receptors.
-
Separation and Counting: The reaction is terminated by rapid filtration, separating the bound radioligand from the unbound. The radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated.
cAMP Accumulation Assay
Objective: To assess the functional antagonist activity of this compound at adenosine A2 receptors.
Protocol:
-
Cell Culture: Cells expressing adenosine A2 receptors (e.g., from limbic forebrain slices) are cultured.
-
Assay: The cells are incubated with an adenosine receptor agonist to stimulate cAMP production.
-
Antagonist Treatment: The ability of this compound to counteract this agonist-induced cAMP accumulation is measured by adding varying concentrations of the compound to the assay.
-
cAMP Measurement: The intracellular levels of cAMP are quantified, typically using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The data is analyzed to determine the extent to which this compound inhibits the agonist-induced cAMP production.
Porsolt's Behavioral Despair Test (Forced Swim Test) in Rats
Objective: To evaluate the potential antidepressant-like effects of this compound in vivo.
Protocol:
-
Apparatus: A transparent Plexiglas cylinder filled with water is used.
-
Pre-test Session: On the first day, rats are individually placed in the cylinder for a 15-minute habituation session.
-
Drug Administration: On the second day, this compound is administered to the test group of rats, while a control group receives a vehicle.
-
Test Session: After a set period following drug administration, the rats are placed back into the water-filled cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the rat spends floating without struggling) is recorded by a trained observer.
-
Data Analysis: The immobility times of the drug-treated group are compared to those of the control group to determine the effect of the compound.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and processes described, the following diagrams have been generated using Graphviz.
References
A Researcher's Guide to A2A Receptor Blockade: CP-66713 as a Positive Control in Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate positive controls is paramount for the validation of experimental assays and the accurate interpretation of results. In the study of Adenosine A2A receptor antagonists, CP-66713 has emerged as a valuable tool. This guide provides a comprehensive comparison of this compound with other common A2A receptor antagonists, supported by experimental data and detailed protocols to aid in the design and execution of robust in vitro and in vivo studies.
The Adenosine A2A receptor, a G-protein coupled receptor, plays a crucial role in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. Its modulation has significant therapeutic potential, particularly in the context of neurodegenerative disorders like Parkinson's disease. Consequently, the development and characterization of A2A receptor antagonists are of great interest. A reliable positive control is essential in these studies to ensure assay sensitivity and to provide a benchmark for the evaluation of novel compounds.
Comparative Analysis of A2A Receptor Antagonists
To provide a clear comparison of this compound with other widely used A2A receptor antagonists such as ZM241385, istradefylline, and preladenant, the following tables summarize their in vitro binding affinities and functional potencies.
| Compound | Kᵢ (nM) - Human A2A | Kᵢ (nM) - Rat A2A | Selectivity vs. A1 (Human) |
| This compound | Data not available | Data not available | Data not available |
| ZM241385 | 1.4 | Data not available | ~714-fold |
| Istradefylline | 2.2 | 3.6 | >100-fold |
| Preladenant | <1 | Data not available | >1000-fold |
Note: Data is compiled from various sources and experimental conditions may differ.
| Compound | IC₅₀ (nM) - cAMP Assay |
| This compound | Data not available |
| ZM241385 | 0.49 |
| Istradefylline | Data not available |
| Preladenant | Data not available |
Note: IC₅₀ values are dependent on assay conditions.
While direct comparative in vivo efficacy data for this compound is limited in publicly available literature, the following provides a summary of the observed effects of the comparator compounds in animal models of Parkinson's disease.
| Compound | Animal Model | Observed Efficacy |
| ZM241385 | Rotenone-induced rat model | Improved motor function and coordination. |
| Istradefylline | 6-OHDA-lesioned rat model | Reduced "OFF" time and improved motor function. |
| Preladenant | MPTP-lesioned primate model | Improved motor function. |
A2A Receptor Signaling Pathway
The A2A receptor primarily couples to the Gs alpha subunit of the G protein. Upon agonist binding, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately modulating neurotransmitter release and gene expression. In the striatum, A2A receptors are highly co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. The activation of A2A receptors antagonizes the function of D2 receptors; therefore, A2A receptor antagonists can potentiate dopaminergic signaling.
Meta-analysis of CP-66713: A Comparative Guide for Adenosine A₂A Receptor Antagonists
In the landscape of neurodegenerative and psychiatric drug discovery, adenosine A₂A receptor antagonists have emerged as a promising therapeutic class. This guide provides a meta-analysis of CP-66713, a selective A₂A receptor antagonist, and compares its performance with other notable alternatives based on available experimental data. This objective comparison is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.
Introduction to this compound
This compound is a non-xanthine derivative identified as a potent and selective antagonist of the adenosine A₂A receptor. Its chemical designation is 8-Chloro-1-phenyl-[1][2]triazolo[4,3-a]quinoxalin-4-amine. The primary mechanism of action for A₂A receptor antagonists involves the modulation of dopaminergic neurotransmission, which is crucial in the pathophysiology of conditions like Parkinson's disease.
Comparative Analysis of In Vitro Potency and Selectivity
The in vitro activity of this compound has been characterized by its high binding affinity for the adenosine A₂A receptor. For a comprehensive comparison, the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and several alternative A₂A antagonists are summarized below.
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity (A₁ vs A₂A) |
| This compound | Human A₂A | 22 | 21 | 13-fold for A₂A |
| Istradefylline (KW-6002) | Human A₂A | 2.2 - 9.12 | 12 | ~70-fold for A₂A |
| Preladenant (SCH 420814) | Human A₂A | 1.1 | - | >1000-fold for A₂A |
| Tozadenant (SYN-115) | - | - | - | - |
| SCH-58261 | Human A₂A | - | 15 | 53 to 323-fold for A₂A |
| Caffeine | Human A₂A | - | - | Non-selective |
| Theophylline | Human A₂A | - | - | Non-selective |
Adenosine A₂A Receptor Signaling Pathway
The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, couples to the Gs alpha subunit. This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound and other antagonists block this pathway by preventing adenosine from binding to the receptor.
Caption: Adenosine A₂A receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of adenosine A₂A receptor antagonists.
Radioligand Binding Assay (Representative Protocol)
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of this compound and its alternatives for the adenosine A₂A receptor.
Materials:
-
Cell membranes expressing the human adenosine A₂A receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]CGS 21680 or [³H]ZM241385.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 U/mL adenosine deaminase.
-
Test compounds (this compound and alternatives) at various concentrations.
-
Non-specific binding control (e.g., 10 µM NECA).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare cell membrane homogenates.
-
In a 96-well plate, add assay buffer, radioligand (e.g., 1 nM [³H]CGS 21680), and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate at room temperature for 60-120 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
cAMP Accumulation Functional Assay (Representative Protocol)
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP, providing a measure of its functional potency.
Objective: To determine the functional potency (IC50) of this compound and its alternatives in blocking agonist-induced cAMP production.
Materials:
-
Whole cells expressing the human adenosine A₂A receptor (e.g., CHO or HEK293 cells).
-
Adenosine A₂A receptor agonist (e.g., NECA).
-
Test compounds (this compound and alternatives) at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with the phosphodiesterase inhibitor for a specified time.
-
Add varying concentrations of the test compound (antagonist) to the wells and incubate.
-
Stimulate the cells with a fixed concentration of the agonist (e.g., EC80 of NECA).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for the antagonist's inhibition of the agonist-induced cAMP signal.
-
Determine the IC50 value from the dose-response curve.
Pharmacokinetics and Safety Profile
Limited publicly available data exists for the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological profile of this compound. This information is critical for assessing the drug-like properties and potential safety of a compound. In contrast, more extensive data is available for clinically evaluated alternatives.
| Compound | Key Pharmacokinetic/Safety Findings |
| This compound | Data not publicly available. |
| Istradefylline | Orally bioavailable, long half-life, metabolized by CYP3A4. Generally well-tolerated, with dyskinesia being a common adverse event. |
| Preladenant | Orally bioavailable, rapid absorption. Generally well-tolerated in clinical trials. |
| Tozadenant | Development was halted due to safety concerns (agranulocytosis). |
Logical Relationship of Comparative Efficacy
The following diagram illustrates the logical flow for comparing the overall potential of adenosine A₂A receptor antagonists based on key drug discovery parameters.
Caption: Key parameters for evaluating the potential of an A₂A receptor antagonist.
Conclusion
This compound demonstrates high in vitro potency and selectivity for the adenosine A₂A receptor. However, a comprehensive comparison with clinically evaluated alternatives like istradefylline is hampered by the limited availability of public data on its in vivo efficacy, pharmacokinetics, and safety profile. While the in vitro data suggests this compound is a promising research tool for studying the A₂A receptor, further studies would be required to ascertain its potential as a therapeutic agent. Researchers are encouraged to consider the well-characterized profiles of alternatives for which extensive preclinical and clinical data exist when selecting a compound for translational studies.
References
Safety Operating Guide
Navigating the Disposal of Uncharacterized Research Compounds: A General Protocol
The proper disposal of laboratory reagents is a critical component of ensuring personnel safety and environmental protection. For novel or uncharacterized compounds such as CP-66713, where a specific Safety Data Sheet (SDS) may not be readily available, a conservative approach is mandatory. The compound must be treated as hazardous waste to mitigate unknown risks. This guide provides a general operational framework for the safe handling and disposal of such research chemicals.
Core Principle: In the absence of specific hazard information, all unknown or uncharacterized chemical waste must be managed as if it were hazardous. All disposal procedures must comply with local, state, and federal environmental regulations.[1][2][3] Consultation with your institution's Environmental Health and Safety (EHS) department is a critical and mandatory step in this process.[3][4]
Procedural Summary for Disposal
The following table outlines the essential steps for the proper disposal of a research chemical with unknown properties.
| Procedural Step | Action Required | Rationale & Key Considerations |
| 1. Hazard Assessment | Treat the compound as hazardous waste. Do not attempt to characterize the waste yourself through experimentation. | The absence of data requires the most cautious approach to prevent unexpected reactions, toxicity, or environmental harm. |
| 2. Personal Protective Equipment (PPE) | Wear standard laboratory PPE, including safety glasses/goggles, a lab coat, and appropriate chemical-resistant gloves. | Protects the user from potential skin or eye contact and contamination. |
| 3. Waste Segregation | Collect waste this compound in a dedicated, separate container. Do not mix with other chemical waste streams unless explicitly approved by EHS. | Prevents potentially dangerous reactions between incompatible chemicals. |
| 4. Container Selection & Labeling | Use a chemically compatible container that can be securely sealed. The container must be clearly labeled with the words "HAZARDOUS WASTE ", the full chemical name ("this compound"), and the date accumulation started. All previous labels on the container must be fully removed or defaced. | Proper containment and labeling are required by law and are essential for safe handling, transport, and final disposal by EHS personnel. |
| 5. Storage | Keep the sealed waste container in a designated and properly ventilated satellite accumulation area within the laboratory. Ensure it is stored away from heat sources or direct sunlight. | Safe and secure storage minimizes the risk of spills, exposure, and degradation of the container. |
| 6. Arrange for Disposal | Contact your institution's EHS department to schedule a waste pickup. Provide them with all available information about the compound. | EHS professionals are trained to handle and dispose of hazardous materials in compliance with all regulations. Never dispose of chemical waste via standard trash or down the sanitary sewer. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of a laboratory chemical.
Caption: Decision workflow for the safe disposal of laboratory chemicals.
References
Personal protective equipment for handling CP-66713
This guide provides crucial safety and logistical information for the handling and disposal of CP-66713, a research compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this chemical. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling potent, biologically active small molecules, such as kinase inhibitors.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the primary defense against exposure to potent compounds like this compound. The following table summarizes the required PPE for various handling procedures.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | Chemotherapy-rated gloves (ASTM D6978) are recommended.[1] A disposable, back-closing gown is preferred.[1] ANSI Z87.1 certified.[1][2] |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection | Change gloves immediately if contaminated.[3] Back-closing with knit cuffs. Provide a full seal around the eyes. Recommended in addition to goggles. A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | Chemotherapy-rated gloves. Impermeable to liquids. Protect against splashes. |
| Waste Disposal | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | Heavy-duty, chemical-resistant gloves. |
Experimental Protocols
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
This compound is typically stored at -20°C. Confirm the recommended storage conditions on the product vial or datasheet.
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.
Handling Procedures:
-
Engineering Controls: All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a designated work area within the fume hood with absorbent, disposable bench paper.
-
Weighing: Use dedicated spatulas and weighing boats. Handle the solid compound carefully to avoid generating dust. Clean all equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Dissolving: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound to avoid splashing. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Aliquoting: It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Cover the spill with an absorbent material.
-
Cleanup: Cleanup personnel must wear appropriate PPE.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Diagrams
Caption: Standard Operating Procedure for Handling this compound.
Caption: Waste Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
